Sitravatinib
Description
This compound is an orally bioavailable, receptor tyrosine kinase (RTK) inhibitor with potential antineoplastic activity. Upon administration, this compound binds to and inhibits the activity of several RTKs including hepatocyte growth factor receptor (HGFR; c-Met; MET), tyrosine-protein kinase receptor UFO (AXL receptor tyrosine kinase; AXL), mast/stem cell growth factor receptor (SCFR; c-kit; KIT), the receptor tyrosine kinase MER, discoidin domain receptor 2 (DDR2), vascular endothelial growth factor receptor (VEGFR) types 1 (VEGFR-1; FLT1), 2 (VEGFR-2; KDR; Flk-1) and 3 (VEGFR-3), members of the platelet-derived growth factor receptor (PDGFR) family, RET (rearranged during transfection), tropomyosin-related kinases (TRK) and members of the ephrin (Eph) family of receptor tyrosine kinases. This may result in both the inhibition of signal transduction pathways mediated by these RTKs and the reduction of tumor cell proliferation in cancer cell types that overexpress these RTKs.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 19 investigational indications.
a receptor tyrosine kinase inhibitor with antineoplastic activity; structure in first source
See also: this compound Malate (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-N'-[3-fluoro-4-[2-[5-[(2-methoxyethylamino)methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29F2N5O4S/c1-43-15-14-36-18-20-2-8-25(38-19-20)29-17-26-30(45-29)28(10-13-37-26)44-27-9-7-23(16-24(27)35)40-32(42)33(11-12-33)31(41)39-22-5-3-21(34)4-6-22/h2-10,13,16-17,19,36H,11-12,14-15,18H2,1H3,(H,39,41)(H,40,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAVZAAODLTUSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29F2N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801100124 | |
| Record name | Sitravatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801100124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
629.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123837-84-2 | |
| Record name | N-[3-Fluoro-4-[[2-[5-[[(2-methoxyethyl)amino]methyl]-2-pyridinyl]thieno[3,2-b]pyridin-7-yl]oxy]phenyl]-N′-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1123837-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sitravatinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1123837842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sitravatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15036 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sitravatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801100124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-fluoro-4-((2-(5-(((2-methoxyethyl)amino)methyl)pyridin-2-yl)thieno[3,2-b]pyridin-7-yl)oxy)phenyl)-N-phenylcyclopropane-1,1-dicarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SITRAVATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWG62Q1VTB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sitravatinib's Mechanism of Action in Non-Small Cell Lung Cancer: An In-depth Technical Guide
Introduction
Sitravatinib (formerly MGCD516) is a spectrum-selective, oral tyrosine kinase inhibitor (TKI) that has been investigated for the treatment of non-small cell lung cancer (NSCLC), particularly in combination with immune checkpoint inhibitors. This guide provides a detailed technical overview of this compound's mechanism of action, summarizing key preclinical and clinical data, experimental methodologies, and the signaling pathways it modulates.
Core Mechanism of Action: A Dual Approach
This compound's therapeutic potential in NSCLC stems from its dual mechanism of action:
-
Direct Inhibition of Oncogenic Driver Kinases: this compound targets several receptor tyrosine kinases (RTKs) that can be aberrantly activated in NSCLC, including MET and RET. This direct anti-tumor activity can lead to the inhibition of tumor cell proliferation and survival.
-
Immunomodulation of the Tumor Microenvironment (TME): A key feature of this compound is its ability to reverse the immunosuppressive TME, thereby enhancing the efficacy of immune checkpoint inhibitors. This is primarily achieved through the inhibition of TAM family receptors (TYRO3, Axl, MerTK) and split family receptors (VEGFR2, KIT) on various immune cell populations.
The following diagram illustrates the high-level mechanism of action of this compound.
Kinase Inhibition Profile
This compound is a potent inhibitor of a range of RTKs. The half-maximal inhibitory concentrations (IC50) for key targets are summarized in the table below.
| Target Kinase | IC50 (nM) |
| Axl | 1.5 |
| MerTK | 1.5 |
| VEGFR2 | 2.0 |
| KIT | 4.0 |
| MET | 20 |
| Source: |
Modulation of the Tumor Microenvironment
The immunosuppressive TME is a major mechanism of resistance to checkpoint inhibitors. This compound reshapes the TME to be more immune-permissive through its effects on several key immune cell types.
Myeloid-Derived Suppressor Cells (MDSCs)
MDSCs are a heterogeneous population of immature myeloid cells that suppress T-cell responses. Preclinical studies have shown that this compound can reduce the number of MDSCs in the TME.
Tumor-Associated Macrophages (TAMs)
TAMs can exist in two main polarization states: the anti-tumor "M1" phenotype and the pro-tumor "M2" phenotype. The TME in NSCLC is often dominated by M2-polarized macrophages, which contribute to immunosuppression. This compound promotes the repolarization of TAMs from an M2 to an M1 phenotype.
Dendritic Cells (DCs)
Dendritic cells are critical for initiating anti-tumor T-cell responses through antigen presentation. This compound is believed to enhance the antigen presentation capacity of dendritic cells.
The following diagram illustrates the immunomodulatory effects of this compound on the TME.
sitravatinib spectrum-selective tyrosine kinase inhibitor
An In-depth Technical Guide to Sitravatinib: A Spectrum-Selective Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (formerly MGCD516) is an orally bioavailable, spectrum-selective small molecule inhibitor of multiple receptor tyrosine kinases (RTKs). It was developed to target key drivers of tumor growth, angiogenesis, and immunosuppression.[1][2] Its primary targets include the TAM family (TYRO3, Axl, MERTK), the split kinase family (VEGFR, KIT, PDGFR), MET, RET, and DDR2.[3][4] By potently inhibiting these RTKs, this compound was designed to directly impede cancer cell proliferation and survival while also modulating the tumor microenvironment to overcome resistance to immune checkpoint inhibitors.[5][6][7]
Despite a strong preclinical rationale and promising early-phase clinical data in several solid tumors, this compound's development was significantly impacted by the results of the Phase III SAPPHIRE trial. In this study, the combination of this compound and nivolumab failed to demonstrate a statistically significant improvement in overall survival compared to docetaxel in patients with advanced non-squamous non-small cell lung cancer (NSCLC) who had progressed on prior immunotherapy and chemotherapy.[8][9] Consequently, Mirati Therapeutics discontinued the development of this compound.[8][10]
This guide provides a comprehensive technical overview of this compound, summarizing its mechanism of action, spectrum of activity, key preclinical and clinical data, and associated experimental methodologies.
Mechanism of Action and Spectrum of Activity
This compound functions as an ATP-competitive inhibitor of a specific spectrum of RTKs crucial to oncogenesis.[11][12] Its polypharmacology is central to its proposed dual mechanism: direct anti-tumor effects and immunomodulation of the tumor microenvironment (TME).
-
Direct Anti-Tumor Activity : By inhibiting RTKs such as c-Met, PDGFR, c-Kit, and RET, this compound can block downstream signaling pathways responsible for cancer cell proliferation, survival, and metastasis.[11][13]
-
TME Modulation & Anti-Angiogenesis : Inhibition of VEGFR and PDGFR families disrupts the formation of new blood vessels (angiogenesis) required for tumor growth.[5] Furthermore, targeting the TAM family of receptors (Axl, Mer), which are implicated in immune evasion, is key to its immunomodulatory effects. Preclinical studies have shown that this compound can reduce the population of immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs) and M2-polarized macrophages, within the TME.[6] This action is believed to revert an immunosuppressive TME to a pro-inflammatory state, potentially re-sensitizing tumors to immune checkpoint inhibitors like anti-PD-1/PD-L1 therapies.[6]
The following diagram illustrates the primary signaling pathways targeted by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. First-in-human phase 1/1b study to evaluate this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Significant blockade of multiple receptor tyrosine kinases by MGCD516 (this compound), a novel small molecule inhibitor, shows potent anti-tumor activity in preclinical models of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phosphoproteomics using iTRAQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. First-in-human phase 1/1b study to evaluate this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound in patients with solid tumors selected by molecular alterations: results from a Phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. This compound - My Cancer Genome [mycancergenome.org]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. embopress.org [embopress.org]
An In-Depth Technical Guide to the TAM and VEGFR Receptor Targets of Sitravatinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sitravatinib (formerly MGCD516) is a spectrum-selective, orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] It has shown potential in overcoming resistance to cancer therapies, particularly immune checkpoint inhibitors.[3] This guide provides a detailed technical overview of this compound's core mechanism of action, focusing on its engagement with the TAM (TYRO3, Axl, MerTK) and VEGFR (Vascular Endothelial Growth Factor Receptor) families of receptors. This document compiles quantitative biochemical data, detailed experimental methodologies, and visual representations of the associated signaling pathways to serve as a comprehensive resource for researchers in oncology and drug development.
Quantitative Analysis of this compound's Receptor Binding Affinity
This compound exhibits potent inhibitory activity against key members of the TAM and VEGFR families. The following table summarizes the half-maximal inhibitory concentrations (IC50) derived from biochemical assays, providing a quantitative measure of the drug's potency against its primary targets.
| Receptor Family | Target | IC50 (nM) |
| TAM | TYRO3 | Data Not Available in Searched Literature |
| Axl | 1.5 | |
| MerTK | 2 | |
| VEGFR | VEGFR1 (Flt-1) | 6 |
| VEGFR2 (KDR/Flk-1) | 5 | |
| VEGFR3 (Flt-4) | 2 |
Note: While a specific IC50 value for TYRO3 was not found in the reviewed literature, multiple sources confirm that this compound is a potent inhibitor of the entire TAM family of receptors.[1][2][3][4]
Experimental Protocols
The determination of this compound's inhibitory activity on TAM and VEGFR receptors involves a combination of in vitro biochemical and cell-based assays. The following sections provide detailed methodologies for these key experiments.
Biochemical Kinase Inhibition Assay (Radiometric Assay)
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified kinase domains.
Objective: To determine the IC50 value of this compound for specific receptor tyrosine kinases.
Principle: The assay measures the transfer of a radiolabeled phosphate group from adenosine triphosphate (ATP) to a substrate peptide by the kinase. Inhibition of the kinase by this compound results in a decreased incorporation of the radiolabel into the substrate.[5][6]
Materials:
-
Purified recombinant kinase domains (e.g., Axl, MerTK, VEGFR1, VEGFR2, VEGFR3)
-
Specific peptide substrates for each kinase
-
[γ-³²P]ATP or [γ-³³P]ATP (radiolabeled ATP)
-
Unlabeled ATP
-
Kinase reaction buffer (e.g., containing HEPES, MgCl₂, MnCl₂, DTT, BSA)
-
This compound stock solution (in DMSO)
-
Phosphocellulose filter paper or plates
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a microtiter plate, combine the kinase reaction buffer, the specific peptide substrate, and the purified kinase enzyme.
-
Compound Addition: Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and radiolabeled [γ-P]ATP. The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Substrate Capture: Spot a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper, while the unreacted ATP is washed away.
-
Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated radiolabeled ATP.
-
Quantification: Measure the radioactivity remaining on the filter paper using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Receptor Phosphorylation Assay (Immunoblotting)
This cell-based assay assesses the ability of this compound to inhibit the phosphorylation of TAM and VEGFR receptors within a cellular context.
Objective: To confirm the inhibitory effect of this compound on ligand-induced receptor autophosphorylation in intact cells.
Principle: Cells overexpressing the target receptor are stimulated with the corresponding ligand to induce receptor dimerization and autophosphorylation. The level of receptor phosphorylation is then measured by immunoblotting (Western blot) using phospho-specific antibodies. A decrease in the phosphorylation signal in the presence of this compound indicates inhibitory activity.[7]
Materials:
-
Cell lines engineered to overexpress a target receptor (e.g., HEK293-Axl, HUVEC for endogenous VEGFR2)
-
Cell culture medium and supplements
-
Recombinant ligands (e.g., Gas6 for Axl/MerTK, VEGF for VEGFRs)
-
This compound stock solution (in DMSO)
-
Lysis buffer containing protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: phospho-specific receptor antibodies (e.g., anti-phospho-Axl, anti-phospho-VEGFR2) and total receptor antibodies.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment: Plate the cells and grow to a suitable confluency. Serum-starve the cells for several hours before treatment.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF) for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target receptor.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: To normalize for protein loading, the same membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) receptor protein. The intensity of the phosphorylated protein band is quantified and normalized to the total protein band.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.
This compound Inhibition of TAM Receptor Signaling
This compound Inhibition of VEGFR Signaling
Experimental Workflow for IC50 Determination
Conclusion
This compound is a potent inhibitor of the TAM and VEGFR families of receptor tyrosine kinases, with IC50 values in the low nanomolar range. Its mechanism of action involves the direct inhibition of kinase activity, leading to the blockade of downstream signaling pathways that are critical for tumor cell proliferation, survival, angiogenesis, and immune evasion.[3][8] The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other kinase inhibitors. The comprehensive data and pathway diagrams presented herein serve as a valuable technical resource for researchers dedicated to advancing cancer therapeutics.
References
- 1. Targeting multiple receptor tyrosine kinases with this compound: A Phase 1b study in advanced renal cell carcinoma and castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-human phase 1/1b study to evaluate this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound potentiates immune checkpoint blockade in refractory cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. What is this compound used for? [synapse.patsnap.com]
Sitravatinib (C₃₃H₂₉F₂N₅O₄S): A Technical Guide for Drug Development Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Sitravatinib (formerly MGCD516) is an orally bioavailable, spectrum-selective small molecule inhibitor of multiple receptor tyrosine kinases (RTKs). With the molecular formula C₃₃H₂₉F₂N₅O₄S, this compound has demonstrated potent inhibitory activity against key drivers of tumor growth, angiogenesis, and immunosuppression. Its primary targets include the TAM (TYRO3, AXL, MERTK) family, the split family (VEGFR, KIT, PDGFR), RET, c-Met, and DDR2.[1][2][3] This technical guide provides an in-depth overview of this compound, consolidating preclinical and clinical data, detailing its mechanism of action, and providing key experimental methodologies. This document is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology.
Introduction and Chemical Properties
This compound is a potent multi-kinase inhibitor developed for the treatment of various solid tumors.[4] Its chemical structure is N-(3-Fluoro-4-{[2-(5-{[(2-methoxyethyl)amino]methyl}-2-pyridinyl)thieno[3,2-b]pyridin-7-yl]oxy}phenyl)-N′-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide.
| Property | Value |
| Molecular Formula | C₃₃H₂₉F₂N₅O₄S |
| Molar Mass | 629.68 g·mol−1 |
| CAS Number | 1123837-84-2 |
| Synonyms | MGCD516, MG-516 |
Mechanism of Action
This compound exerts its anti-neoplastic effects through the potent and selective inhibition of a range of RTKs implicated in oncogenesis and the tumor microenvironment.[3] Its mechanism is multi-faceted, involving:
-
Direct Anti-proliferative Effects: Inhibition of RTKs such as c-Met, AXL, RET, and KIT, which are often dysregulated in cancer, directly blocks downstream signaling pathways responsible for tumor cell growth and survival.[5]
-
Anti-Angiogenic Activity: By targeting VEGFR and PDGFR family members, this compound inhibits the formation of new blood vessels, a critical process for tumor growth and metastasis.[5][6]
-
Immunomodulation of the Tumor Microenvironment (TME): A key feature of this compound is its potent inhibition of TAM kinases (TYRO3, AXL, MERTK). These kinases are implicated in creating an immunosuppressive TME.[7] By inhibiting TAM receptors, this compound is believed to reverse immunosuppression, enhance antigen-specific T-cell responses, and promote dendritic cell-dependent antigen presentation, thereby potentially overcoming resistance to immune checkpoint inhibitors.[4]
Key Signaling Pathways Targeted by this compound
This compound's broad-spectrum activity allows it to disrupt several critical oncogenic signaling cascades simultaneously. The diagrams below illustrate the primary pathways affected by the inhibition of AXL, VEGFR, and c-Met.
Preclinical Pharmacology
Biochemical Kinase Inhibition Profile
This compound demonstrates potent inhibition against a focused panel of RTKs in biochemical assays. The half-maximal inhibitory concentration (IC₅₀) values highlight its high affinity for key oncogenic and immunomodulatory targets.
| Kinase Target | Biochemical IC₅₀ (nM) |
| DDR2 | 0.5 |
| AXL | 1.5 |
| MER | 2 |
| VEGFR3 | 2 |
| VEGFR2 | 5 |
| TRKA | 5 |
| VEGFR1 | 6 |
| KIT | 6 |
| FLT3 | 8 |
| TRKB | 9 |
| MET | ~20 |
| DDR1 | 29 |
| Data sourced from MedchemExpress and other publications.[1][5] |
In Vitro Anti-proliferative Activity
The anti-proliferative effects of this compound have been evaluated across various human cancer cell lines. The IC₅₀ values demonstrate a range of sensitivities, with notable activity in sarcoma cell lines.
| Cell Line | Cancer Type | Cellular IC₅₀ |
| DDLS | Dedifferentiated Liposarcoma | 250 - 750 nM |
| MPNST | Malignant Peripheral Nerve Sheath Tumor | 250 - 750 nM |
| LS141 | Liposarcoma | 250 - 750 nM |
| A673 | Ewing's Sarcoma | 1.5 - 2.0 µM |
| Saos2 | Osteosarcoma | 1.5 - 2.0 µM |
| 4T1 (Sunitinib-Resistant) | Murine Breast Cancer | ~0.1 µM |
| RENCA (Sunitinib-Resistant) | Murine Renal Cancer | ~0.2 µM |
| Data from Patwardhan et al., 2016 and Du et al., 2018.[2][8][9] |
In Vivo Anti-Tumor Efficacy
This compound has shown significant single-agent anti-tumor activity in various preclinical xenograft and syngeneic models. Treatment in vivo has resulted in substantial tumor growth suppression and, in some models, tumor regression.[1][8] For instance, in a C57BL/6 mouse model bearing CT1B-A5 tumors, oral administration of this compound at 20 mg/kg once daily led to significant inhibition of tumor progression.[1]
Clinical Development and Efficacy
This compound has been investigated in multiple clinical trials across a range of solid tumors, both as a monotherapy and in combination with other agents, most notably immune checkpoint inhibitors.
Phase 1/1b Study in Advanced Solid Tumors (NCT02219711)
This first-in-human study established the safety, pharmacokinetics, and preliminary clinical activity of this compound.[5][10]
| Parameter | Result |
| Maximum Tolerated Dose (MTD) | 150 mg once daily |
| Recommended Phase 2 Dose (RP2D) | 120 mg once daily (due to long-term tolerability) |
| Terminal Elimination Half-life | 42.1–51.5 hours |
| Overall Objective Response Rate (ORR) - Phase 1b | 11.8% |
| ORR in NSCLC Patients | 13.2% |
| ORR in NSCLC with Prior Checkpoint Inhibitor | 4.2% |
| Most Common Grade ≥3 TRAEs | Hypertension (20.7%), Diarrhea (10.4%), Fatigue (7.3%) |
| Data from Bauer et al., 2022.[5][10] |
Phase 3 SAPPHIRE Study in NSCLC (NCT03906071)
The SAPPHIRE trial was a global, randomized, open-label study comparing this compound plus nivolumab to docetaxel in patients with advanced non-squamous non-small cell lung cancer (NSCLC) who had progressed on prior platinum-based chemotherapy and immune checkpoint inhibitor therapy.[4][11] The study did not meet its primary endpoint of overall survival (OS).[4]
| Endpoint | This compound + Nivolumab (n≈288) | Docetaxel (n≈289) | Hazard Ratio (95% CI) / p-value |
| Median Overall Survival (OS) | 12.2 months | 10.6 months | 0.86 (0.70–1.05); p=0.144 |
| Median Progression-Free Survival (PFS) | 4.4 months | 5.4 months | 1.08 (0.89–1.32); p=0.452 |
| Objective Response Rate (ORR) | 16% | 17% | p=0.597 |
| Clinical Benefit Rate (CBR) | 76% | 65% | p=0.004 |
| Final results presented at ESMO Congress 2023.[11] |
Experimental Protocols
In Vitro Cell Viability Assay (CCK-8 Method)
This protocol is adapted from methodologies used in preclinical evaluations of this compound.[8]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., DDLS, MPNST)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader (450 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 100 µL of complete growth medium into 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in growth medium from the DMSO stock. The final DMSO concentration should be kept constant across all wells (typically ≤0.1%).
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include wells with medium and DMSO only as a vehicle control (100% viability) and wells with medium only for background control.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Viability Measurement: Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours at 37°C until the color develops.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the drug concentration and use non-linear regression (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value.
In Vivo Tumor Xenograft Model
This protocol provides a generalized methodology for assessing the anti-tumor efficacy of this compound in vivo, based on published preclinical studies.[2][8][12]
Objective: To evaluate the effect of orally administered this compound on the growth of tumor xenografts in immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old.
-
Human cancer cells (e.g., sarcoma or NSCLC cell lines).
-
Matrigel or appropriate vehicle for cell suspension.
-
This compound formulation for oral gavage (e.g., in a solution of PEG300, Tween80, and water).
-
Calipers for tumor measurement.
-
Animal housing and care facilities compliant with IACUC guidelines.
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 million tumor cells, resuspended in a suitable vehicle like PBS or a Matrigel mixture, into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Treatment Administration:
-
Treatment Group: Administer this compound daily via oral gavage at the desired dose (e.g., 20 mg/kg).
-
Control Group: Administer the vehicle solution on the same schedule.
-
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2. Monitor animal body weight and overall health status as indicators of toxicity.
-
Study Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the tumor growth inhibition (TGI) percentage at the end of the study. Perform statistical analysis (e.g., t-test or ANOVA) to compare tumor volumes between the treatment and control groups.
Conclusion
This compound is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor with significant preclinical activity against key pathways involved in tumor proliferation, angiogenesis, and immune evasion. While it demonstrated a manageable safety profile and modest single-agent activity in early-phase trials, the combination with nivolumab did not improve overall survival over standard chemotherapy in a Phase 3 trial for previously treated non-squamous NSCLC. Despite this setback, the significant clinical benefit rate observed and its unique mechanism of modulating the tumor microenvironment suggest that further investigation may be warranted to identify specific patient populations or combination strategies where this compound could provide a therapeutic advantage. The data and protocols summarized in this guide provide a comprehensive foundation for ongoing and future research into this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enhanced efficacy of this compound in metastatic models of antiangiogenic therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in patients with solid tumors selected by molecular alterations: results from a Phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. First-in-human phase 1/1b study to evaluate this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting multiple receptor tyrosine kinases with this compound: A Phase 1b study in advanced renal cell carcinoma and castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. Significant blockade of multiple receptor tyrosine kinases by MGCD516 (this compound), a novel small molecule inhibitor, shows potent anti-tumor activity in preclinical models of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. First-in-human phase 1/1b study to evaluate this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound plus nivolumab does not improve survival in NSCLC [dailyreporter.esmo.org]
- 12. Significant blockade of multiple receptor tyrosine kinases by MGCD516 (this compound), a novel small molecule inhibitor, shows potent anti-tumor activity in preclinical models of sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
early phase clinical trial results for sitravatinib
An In-depth Technical Guide to Early Phase Clinical Trial Results for Sitravatinib
Introduction
This compound (formerly MGCD516) is an orally bioavailable, spectrum-selective inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] Its primary targets include the TAM family of receptors (TYRO3, AXL, MERTK), split kinase family receptors (including VEGFR and KIT), c-Met, RET, and others.[2][3] These RTKs are implicated in critical cancer-related processes, including tumor cell proliferation, survival, angiogenesis, and the modulation of the tumor microenvironment (TME).[2][4] Notably, by inhibiting targets like TAM and VEGFR, this compound can help reverse the immunosuppressive TME, making it a rational agent for combination with immune checkpoint inhibitors.[4][5][6] This guide provides a detailed overview of the early phase clinical trial data for this compound, focusing on its mechanism, safety, and preliminary efficacy.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects by concurrently inhibiting several key signaling pathways that drive tumor growth and immune evasion. Its action on VEGFR2 disrupts angiogenesis, the formation of new blood vessels essential for tumor nourishment.[4] Simultaneously, its inhibition of TAM receptors (AXL, MERTK) and other kinases within the tumor microenvironment can decrease the populations of immunosuppressive cells such as myeloid-derived suppressor cells (MDSCs) and M2-polarized macrophages, thereby enhancing anti-tumor immunity.[5][6][7]
Experimental Protocols: The First-in-Human Trial (NCT02219711)
The foundational early phase study for this compound was a multi-center, Phase 1/1b clinical trial designed to evaluate its safety, pharmacokinetics (PK), and anti-tumor activity in patients with advanced solid tumors.[1][8]
-
Study Design: The study consisted of two parts: a Phase 1 dose-escalation phase and a Phase 1b dose-expansion phase.[8][9]
-
Phase 1 (Dose Escalation): This part enrolled 32 patients with advanced solid tumors to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[1][8] Patients received this compound at doses ranging from 10 mg to 200 mg daily.[1]
-
Phase 1b (Dose Expansion): This part enrolled 161 patients into specific cohorts, including patients with non-small cell lung cancer (NSCLC) and others with defined molecular alterations (e.g., in RET, CBL, MET).[1][10] The primary objective was to assess the clinical activity, measured by the objective response rate (ORR).[11]
-
-
Patient Population: Patients had advanced, unresectable, or metastatic solid tumors who had progressed on standard therapies. In the Phase 1b basket cohorts, enrollment was restricted to patients with tumors harboring specific genetic alterations.[10][11]
-
Endpoints:
Clinical Efficacy of this compound Monotherapy
In the initial Phase 1/1b study, this compound demonstrated modest single-agent activity in a heavily pre-treated population. The objective response rate was highest in a molecularly selected group of patients with RET-rearranged NSCLC.[10]
| Trial Phase / Cohort | N | Objective Response Rate (ORR) | Best Response: Stable Disease | Median PFS | Median OS | Citation |
| Phase 1b (Overall) | 161 | 11.8% | N/A | N/A | N/A | [1][12] |
| Phase 1b (NSCLC) | N/A | 13.2% | N/A | N/A | N/A | [1][12] |
| Phase 1b (NSCLC with prior CPI) | N/A | 4.2% | N/A | N/A | N/A | [1][12] |
| Phase 1b Basket (Overall) | 113 | N/A | 61.5% | N/A | N/A | [10][11] |
| Phase 1b Basket (RET-rearranged NSCLC) | 19 | 21.1% | N/A | 5.7 months | 24.2 months | [10] |
Efficacy in Combination with Checkpoint Inhibitors
The rationale of modulating the TME led to trials combining this compound with PD-1 inhibitors like nivolumab. These combinations showed more promising activity, particularly in patients who had progressed on prior therapies.
| Trial / Cohort | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Citation |
| NCT03015740 (aCCRCC + Nivolumab) | 34 | 38.2% | 10.5 months | N/A | [5] |
| MRTX-500 (NSCLC + Nivolumab) | 68 | 18% | 5.7 months | 14.9 months | [13] |
It is important to note that the Phase 3 SAPPHIRE study (NCT03906071), which evaluated this compound plus nivolumab versus docetaxel in patients with advanced non-squamous NSCLC, did not meet its primary endpoint of overall survival.[14][15]
Safety and Tolerability
Across the early phase trials, this compound demonstrated a manageable safety profile. The most common treatment-related adverse events (TRAEs) were generally gastrointestinal or constitutional.
| Trial (Population) | N | Any Grade TRAEs | Grade ≥3 TRAEs | Most Common TRAEs (Any Grade) | Discontinuation due to TRAEs | Citation |
| NCT02219711 (Solid Tumors) | 193 | 90.2% | 53.4% | Diarrhea (50.8%), Fatigue (43.0%), Hypertension (40.4%) | 13.5% | [1][8] |
| NCT02219711 Basket (Solid Tumors) | 113 | N/A | N/A | Diarrhea (61.1%), Fatigue (50.4%), Hypertension (46.9%) | N/A | [10][11] |
| MRTX-500 (+ Nivolumab, NSCLC) | N/A | N/A | 66% | N/A | N/A | [13] |
In the Phase 1 dose-escalation study, dose-limiting toxicities were observed in 4 of 28 evaluable patients, including grade 2 fatigue, mucosal inflammation, and peripheral sensory neuropathy at the 200 mg dose, and grade 3 palmar-plantar erythrodysesthesia at the 80 mg dose.[8][9] Based on overall tolerability, 120 mg once daily was selected as the recommended dose for further exploration.[1][8]
Conclusion
The early phase clinical trials of this compound established a manageable safety profile and determined a recommended dose of 120 mg daily for further studies. As a monotherapy, this compound showed modest clinical activity, with the most notable responses in patients with RET-rearranged NSCLC.[1][10] Combination studies with checkpoint inhibitors like nivolumab showed promising response rates and survival outcomes in early phase trials for renal cell carcinoma and non-small cell lung cancer, supporting the hypothesis that this compound's immunomodulatory effects on the tumor microenvironment can enhance anti-PD-1 therapy.[5][13] However, these promising early signals did not translate into a significant overall survival benefit in the subsequent Phase 3 SAPPHIRE trial for NSCLC.[14][15] Further research may identify specific patient populations or combination strategies where this compound's unique multi-targeted profile can be of clinical benefit.
References
- 1. First-in-human phase 1/1b study to evaluate this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. This compound - My Cancer Genome [mycancergenome.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. ascopubs.org [ascopubs.org]
- 6. A phase I-II trial of this compound and nivolumab in clear cell renal cell carcinoma following progression on anti-angiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. First-in-human phase 1/1b study to evaluate this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First-in-human phase 1/1b study to evaluate this compound in patients with advanced solid tumors | springermedizin.de [springermedizin.de]
- 10. This compound in patients with solid tumors selected by molecular alterations: results from a Phase Ib study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound in patients with solid tumors selected by molecular alterations: results from a Phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. onclive.com [onclive.com]
- 14. targetedonc.com [targetedonc.com]
- 15. This compound plus nivolumab does not improve survival in NSCLC [dailyreporter.esmo.org]
Methodological & Application
Application Notes: Sitravatinib In Vitro Cell Viability Assay
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. First-in-human phase 1/1b study to evaluate this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Facebook [cancer.gov]
- 5. This compound - My Cancer Genome [mycancergenome.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Significant blockade of multiple receptor tyrosine kinases by MGCD516 (this compound), a novel small molecule inhibitor, shows potent anti-tumor activity in preclinical models of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
Sitravatinib Administration in In Vivo Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of sitravatinib, a spectrum-selective tyrosine kinase inhibitor, in preclinical in vivo mouse models. The information compiled here is intended to facilitate the design and execution of experiments to evaluate the efficacy and mechanism of action of this compound in various cancer models.
Introduction
This compound (formerly MGCD516) is an orally bioavailable small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and immunosuppression. Its primary targets include the TAM family of receptors (TYRO3, AXL, MERTK), vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), KIT, RET, and MET.[1][2] By inhibiting these pathways, this compound has demonstrated potent anti-tumor activity in a variety of preclinical cancer models.[3] These notes provide detailed protocols and data for the application of this compound in in vivo mouse studies.
Quantitative Data Summary
The following tables summarize the dosages and experimental models reported in the literature for this compound in vivo mouse studies.
Table 1: this compound Dosage and Administration in Mouse Models
| Dosage (mg/kg/day) | Administration Route | Vehicle | Mouse Strain(s) | Tumor Model(s) | Reference(s) |
| 10 | Oral gavage (p.o.) | Not specified | Athymic | Not specified (Pharmacokinetic study) | [4] |
| 15 | Oral gavage (p.o.) | DMSO | NSG | NGP-iRFP-luc (Neuroblastoma xenograft) | |
| 20 | Oral gavage (p.o.) | Vehicle, PEG300 (40% v/v) and 0.1N HCl in normal saline (60% v/v) | Athymic, DBA/2, C57BL/6, Balb/c, SCID | KLN205, CT1B-A5, E0771, 4T1, RENCA, LM2-4 | [4] |
| 30 | Oral gavage (p.o.) | DMSO | NSG | Kelly-iRFP-luc (Neuroblastoma xenograft) |
Table 2: Summary of In Vivo Efficacy Studies with this compound
| Mouse Strain | Tumor Cell Line | Implantation Site | This compound Dose (mg/kg/day) | Treatment Duration | Observed Outcome | Reference(s) |
| DBA/2 | KLN205 | Subcutaneous | 20 | 6 days | Significant inhibition of tumor progression | [4] |
| C57BL/6 | CT1B-A5 | Subcutaneous | 20 | Not specified | Significant inhibition of tumor progression | [4] |
| C57BL/6 | E0771 | Mammary fat pad (orthotopic) | 20 | 6 days | Significant inhibition of tumor progression | [4] |
| Balb/c | 4T1 | Mammary fat pad (orthotopic) | 20 | Until primary tumor resection | Enhanced primary tumor growth inhibition | |
| Balb/c | RENCA | Kidney (orthotopic) | 20 | Until primary tumor resection | Enhanced primary tumor growth inhibition | |
| SCID | LM2-4 | Mammary fat pad (orthotopic) | 20 | Until primary tumor resection | Enhanced primary tumor growth inhibition | |
| NSG | NGP-iRFP-luc | Sub-renal capsule | 15 | 4 weeks | Inhibition of tumor engraftment and progression | |
| NSG | Kelly-iRFP-luc | Not specified | 30 | 3 weeks | Inhibition of tumor progression |
Experimental Protocols
Formulation of this compound for Oral Gavage
This protocol is based on a published study and provides a method for preparing this compound for oral administration to mice.
Materials:
-
This compound powder
-
Polyethylene glycol 300 (PEG300)
-
0.1N Hydrochloric acid (HCl) in normal saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and the total volume of the formulation to be prepared.
-
For a 20 mg/kg dose in a mouse with a dosing volume of 10 ml/kg, a 2 mg/ml solution is required.
-
Prepare the vehicle by mixing 40% (v/v) PEG300 and 60% (v/v) 0.1N HCl in normal saline. For example, to make 10 ml of vehicle, mix 4 ml of PEG300 with 6 ml of 0.1N HCl in normal saline.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the vehicle to the this compound powder.
-
Vortex the mixture vigorously until the powder is completely suspended. Sonication can be used to aid in dissolution if necessary.
-
Visually inspect the suspension to ensure it is homogenous before administration.
-
Prepare the formulation fresh daily.
In Vivo Tumor Model Efficacy Study
This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous or orthotopic mouse tumor model.
Materials:
-
Appropriate mouse strain (e.g., C57BL/6, Balb/c, Athymic nude)
-
Tumor cells in sterile PBS or culture medium
-
This compound formulation and vehicle control
-
Gavage needles (20-22 gauge, with a rounded tip)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (for orthotopic models)
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneous Model: Inject the desired number of tumor cells (e.g., 0.5 x 10^6 to 1 x 10^6 cells) in a volume of 100-200 µl of sterile PBS or culture medium into the flank of the mouse.
-
Orthotopic Model: Under anesthesia, surgically implant the tumor cells into the relevant organ (e.g., mammary fat pad, kidney).
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (length x width²) / 2.
-
-
Treatment Administration:
-
Randomize mice into treatment groups (e.g., vehicle control, this compound).
-
Administer this compound or vehicle control daily via oral gavage at the desired dose.
-
-
Endpoint Analysis:
-
Continue treatment for the specified duration (e.g., 2-4 weeks).
-
Monitor animal health and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Tumor tissue can be processed for further analysis (e.g., histology, immunohistochemistry, Western blotting, flow cytometry).
-
Pharmacokinetic Analysis
Procedure:
-
Administer a single dose of this compound to mice via oral gavage.
-
Collect blood samples (e.g., via retro-orbital or tail vein sampling) at various time points post-administration (e.g., 0, 1, 4, 6, 10, 16, and 24 hours).
-
Collect blood into tubes containing an anticoagulant (e.g., Na citrate).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma concentration of this compound using a validated analytical method such as HPLC-MS/MS.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) can then be calculated using appropriate software.
Safety and Toxicology
Preclinical toxicology studies in rats and dogs were conducted to determine the starting dose for human clinical trials.[5] In a study with immunocompetent mice, no adverse effects were observed with this compound treatment.[4] However, it is crucial to monitor mice for any signs of toxicity, including weight loss, changes in behavior, or signs of distress, throughout the duration of the study.
Visualizations
Caption: Experimental workflow for an in vivo mouse efficacy study.
Caption: this compound mechanism of action signaling pathway.
References
- 1. First-in-human phase 1/1b study to evaluate this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of rodent-only toxicology for early clinical trials with novel cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced efficacy of this compound in metastatic models of antiangiogenic therapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First-in-human phase 1/1b study to evaluate this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concentration-QTc modeling of this compound in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sitravatinib Administration in Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of sitravatinib, a multi-targeted receptor tyrosine kinase inhibitor, in preclinical xenograft models. The information compiled is intended to guide researchers in designing and executing in vivo studies to evaluate the anti-tumor efficacy of this compound.
Mechanism of Action
This compound is an orally bioavailable small molecule inhibitor that targets a spectrum of receptor tyrosine kinases (RTKs) implicated in tumorigenesis and the tumor microenvironment.[1] Its primary targets include the TAM family of receptors (TYRO3, Axl, Mer), vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), c-Kit, and MET.[2][3] By inhibiting these RTKs, this compound can disrupt key signaling pathways involved in tumor cell proliferation, survival, angiogenesis, and immune evasion.[2][4] The downstream effects of this compound include the inhibition of the PI3K/AKT and RAS/ERK signaling cascades.[5]
Signaling Pathway
The following diagram illustrates the key signaling pathways targeted by this compound.
Caption: this compound inhibits multiple RTKs, blocking downstream signaling pathways like PI3K/AKT and RAS/ERK.
Quantitative Data from Xenograft Studies
The following table summarizes the administration routes, dosages, and observed efficacy of this compound in various preclinical xenograft models.
| Cancer Type | Cell Line | Animal Model | Administration Route | Dosage | Treatment Schedule | Efficacy |
| Sarcoma | DDLS, LS141, MPNST | ICR/SCID mice | Oral gavage | 15 mg/kg | Not specified | Significant suppression of tumor growth |
| Neuroblastoma | NGP (MYCN-amplified, ALK-wt) | NSG mice | Oral gavage | 15 mg/kg/day | 5 days on, 2 days off for 4 weeks | Significant tumor growth inhibition |
| Neuroblastoma | Kelly (MYCN-amplified, ALKF1174L) | Not specified | Oral gavage | 30 mg/kg/day | Daily for 3 weeks | Significant tumor growth inhibition |
| Renal Cell Carcinoma (Sunitinib/Axitinib Resistant) | RENCA, LM2-4 | Not specified | Oral gavage | 20 mg/kg/day | Daily | Enhanced inhibition of primary tumor growth and metastasis |
| Breast Cancer | E0771 | C57BL/6 mice | Oral gavage | 20 mg/kg/day | Daily | Significant tumor regression |
| Lung Cancer | KLN205 | DBA/2 mice | Oral gavage | 20 mg/kg/day | Daily | Significant tumor regression |
Experimental Protocols
Formulation of this compound for Oral Gavage
This compound is a water-insoluble compound and requires a suitable vehicle for oral administration in animal studies. Below are two commonly used formulations.
Protocol 4.1.1: Corn Oil-Based Formulation
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL). Ensure the powder is completely dissolved.
-
For a final concentration of 5 mg/mL, add 50 µL of the 100 mg/mL this compound stock solution to 950 µL of corn oil.
-
Vortex the mixture thoroughly to ensure a uniform suspension.
-
This formulation should be prepared fresh daily before administration.
-
Protocol 4.1.2: PEG300/Tween80-Based Formulation
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile double-distilled water (ddH₂O)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).
-
To prepare a 1 mL working solution, add 50 µL of the 100 mg/mL this compound stock solution to 400 µL of PEG300.
-
Mix until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.
-
Vortex the solution thoroughly. This formulation should be used immediately.
-
Administration of this compound via Oral Gavage
The following workflow outlines the general procedure for administering this compound to tumor-bearing mice.
Caption: A typical workflow for a this compound xenograft efficacy study.
Protocol 4.2.1: Detailed Oral Gavage Procedure
-
Animal Handling and Restraint:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury. The head, neck, and body should be in a straight line.
-
-
Gavage Needle Insertion:
-
Use an appropriate size sterile, ball-tipped gavage needle.
-
Gently insert the needle into the side of the mouth and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it.
-
-
Dose Administration:
-
Once the needle is properly positioned in the esophagus, slowly administer the prepared this compound formulation.
-
The typical administration volume for mice is 100-200 µL.
-
-
Post-Administration Monitoring:
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate improper administration into the trachea.
-
Return the animal to its cage and observe for a short period.
-
Important Considerations
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Dose and Schedule Optimization: The optimal dose and treatment schedule for this compound may vary depending on the tumor model and the specific research question. Pilot studies are recommended to determine the maximum tolerated dose (MTD) and the most effective regimen.
-
Control Groups: Appropriate vehicle control groups are essential for accurately assessing the anti-tumor activity of this compound.
-
Data Collection: Consistent and accurate measurement of tumor volume and animal body weight is critical for evaluating treatment efficacy and toxicity.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: For a more comprehensive understanding of this compound's in vivo activity, consider incorporating PK/PD studies to correlate drug exposure with target inhibition and anti-tumor response.
References
- 1. Facebook [cancer.gov]
- 2. Significant blockade of multiple receptor tyrosine kinases by MGCD516 (this compound), a novel small molecule inhibitor, shows potent anti-tumor activity in preclinical models of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neoadjuvant this compound in Combination With Nivolumab in Patients With Clear Cell Renal Cell Carcinoma | MedPath [trial.medpath.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Sitravatinib Stock Solution Preparation
Introduction
Sitravatinib (formerly MGCD516) is a potent, orally bioavailable, spectrum-selective inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2][3] It targets a range of RTKs implicated in tumor growth, angiogenesis, and immune evasion, including TAM receptors (Tyro3, Axl, Mer), VEGFR, PDGFR, c-Kit, and MET.[1][4][5] These application notes provide detailed protocols for the preparation of this compound stock solutions in DMSO for use in preclinical research.
Mechanism of Action
This compound exerts its anti-tumor effects by binding to and inhibiting the activity of several RTKs.[2][6][7] This inhibition blocks the downstream signaling pathways that are crucial for cancer cell proliferation, survival, and the formation of new blood vessels that supply tumors.[2][5][8] By targeting kinases such as VEGFR and PDGFR, this compound can disrupt angiogenesis.[2][5] Furthermore, its inhibition of TAM family kinases (Axl, MER) and c-Met can modulate the tumor microenvironment, potentially enhancing anti-tumor immune responses.[1][5]
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₃H₂₉F₂N₅O₄S | [1][3] |
| Molecular Weight | 629.68 g/mol | [1][3][7] |
| CAS Number | 1123837-84-2 | [1][3] |
| Appearance | Crystalline solid | [9][10] |
| Purity | ≥98% | [11] |
Solubility of this compound
| Solvent | Concentration | Molarity (approx.) | Notes | Reference |
| DMSO | 100 mg/mL | 158.81 mM | Use fresh DMSO as moisture can reduce solubility. | [1][4] |
| Ethanol | 100 mg/mL | 158.81 mM | - | [1][4] |
| Water | Insoluble | - | - | [1][4] |
| DMF | 5 mg/mL | 7.94 mM | - | [12] |
Signaling Pathway Inhibited by this compound
Caption: this compound inhibits multiple receptor tyrosine kinases.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO.
Materials:
-
This compound powder (MW: 629.68 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Spatula
-
Vortex mixer
-
Pipettors and sterile filter tips
Procedure:
-
Preparation: Perform all procedures in a fume hood or biological safety cabinet. Ensure all glassware and equipment are clean and dry.
-
Weighing this compound: Carefully weigh out 6.30 mg of this compound powder using an analytical balance and place it into a sterile tube.
-
Adding DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Calculation: (6.30 mg / 629.68 g/mol ) / 0.001 L ≈ 10 mM
-
-
Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if precipitation occurs.[13]
-
Aliquoting: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles.[1]
-
Storage: Store the aliquoted stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1]
Safety Precautions:
-
This compound is a potent compound. Handle with care and use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
DMSO is a penetration enhancer. Avoid direct skin contact.
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a 10 mM this compound DMSO stock solution.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol describes the serial dilution of the 10 mM DMSO stock solution to prepare working solutions for cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes or a 96-well plate for dilution
-
Pipettors and sterile filter tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution: Prepare an intermediate dilution from the 10 mM stock. For example, to make a 1 mM solution, add 10 µL of the 10 mM stock to 90 µL of cell culture medium.
-
Serial Dilutions: Perform serial dilutions from the intermediate stock to achieve the desired final concentrations for your experiment. For example, concentrations of 62.5, 125, 250, 500, 1000, and 2000 nM are often used.[4]
-
Final Dilution: Add the working solutions to the cell culture plates to achieve the final desired concentrations. Ensure the final concentration of DMSO in the culture medium is consistent across all treatments (including the vehicle control) and is typically kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as used in the experimental wells.
-
Immediate Use: It is recommended to use the freshly prepared working solutions immediately for optimal results.[1]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. This compound - My Cancer Genome [mycancergenome.org]
- 7. This compound | C33H29F2N5O4S | CID 25212148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. This compound malate | CymitQuimica [cymitquimica.com]
- 12. medkoo.com [medkoo.com]
- 13. glpbio.com [glpbio.com]
Application Notes and Protocols for Flow Cytometry Analysis Following Sitravatinib Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the immunological effects of sitravatinib, a multi-kinase inhibitor that targets TAM receptors (Tyro3, Axl, Mer), VEGFR, and other receptor tyrosine kinases. By modulating the tumor microenvironment (TME), this compound can enhance anti-tumor immune responses, particularly when used in combination with immune checkpoint inhibitors.[1][2][3] Flow cytometry is a critical tool for elucidating these changes by quantifying various immune cell populations and their activation states within tumors and peripheral blood.
Introduction to this compound's Immunomodulatory Mechanism
This compound's primary mechanism of immunomodulation involves the inhibition of TAM receptors, which are expressed on myeloid cells and contribute to an immunosuppressive TME.[2][4] By blocking these receptors, this compound is predicted to shift the balance from M2-like (immunosuppressive) to M1-like (pro-inflammatory) macrophages, reduce the population of myeloid-derived suppressor cells (MDSCs), and decrease the number of regulatory T cells (Tregs).[3][5][6] This alteration of the TME can lead to increased infiltration and activation of cytotoxic CD8+ T cells, thereby promoting an anti-tumor immune response.[2][7]
Key Immune Cell Populations to Monitor
Flow cytometry analysis after this compound treatment should focus on the key immune cell populations that are known to be affected by its mechanism of action. The following table summarizes the expected changes in various immune cell subsets based on preclinical and clinical studies.
| Cell Population | Key Markers | Expected Change with this compound | References |
| T Cells | |||
| Cytotoxic T Lymphocytes (CTLs) | CD3+, CD8+ | Increase in tumor | [2][7] |
| Helper T Cells | CD3+, CD4+ | Increase in tumor and spleen | [2] |
| Regulatory T Cells (Tregs) | CD3+, CD4+, FOXP3+, CD25+ | Decrease | [3][6] |
| Activated CD8+ T Cells | CD8+, CD45RA+, CD62L- | Increase in blood | [6] |
| Proliferating CD8+ T Cells | CD8+, Ki67+ | Increase in spleen | [2] |
| Exhausted CD8+ T Cells | CD8+, PD-1+, CTLA-4+ | Increase in tumor | [2] |
| Myeloid Cells | |||
| Monocytic MDSCs (M-MDSCs) | CD11b+, Ly6G-, Ly6C+ | Decrease in tumor | [2] |
| Polymorphonuclear MDSCs (PMN-MDSCs) | CD11b+, Ly6G+, Ly6C+ | No significant change | [2] |
| M1-like Macrophages | CD11b+, F4/80+, MHCII+, CD86+ | Increase in ratio to M2 | [3][5] |
| M2-like Macrophages | CD11b+, F4/80+, CD206+, CD163+ | Decrease in ratio to M1 | [2][3][5] |
| Other | |||
| Natural Killer (NK) Cells | CD3-, NK1.1+ (mice) or CD56+ (human) | Quantification recommended | [8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway affected by this compound and a general workflow for flow cytometry analysis.
Caption: this compound inhibits TAM receptors on myeloid cells, reducing immunosuppressive populations and promoting anti-tumor immunity.
Caption: General workflow for flow cytometry analysis of tumor and blood samples after this compound treatment.
Experimental Protocols
Protocol 1: Preparation of Single-Cell Suspension from Tumor Tissue
This protocol describes the dissociation of solid tumors into a single-cell suspension suitable for flow cytometry.
Materials:
-
Fresh tumor tissue
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase Type IV
-
Deoxyribonuclease I (DNase I)
-
70 µm and 40 µm cell strainers
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Place the fresh tumor tissue in a sterile petri dish containing cold RPMI 1640 medium.
-
Mince the tissue into small pieces (1-2 mm) using a sterile scalpel.
-
Transfer the minced tissue to a 50 mL conical tube containing digestion buffer (RPMI 1640 with 10% FBS, 1 mg/mL Collagenase IV, and 100 U/mL DNase I).
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Stop the digestion by adding an equal volume of RPMI 1640 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer into a fresh 50 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.
-
If significant red blood cell contamination is present, resuspend the pellet in 1-2 mL of RBC Lysis Buffer and incubate for 5 minutes at room temperature.
-
Wash the cells with PBS and filter through a 40 µm cell strainer.
-
Centrifuge and resuspend the cell pellet in an appropriate buffer for cell counting and subsequent staining.
Protocol 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)
This protocol provides a general framework for staining TILs for flow cytometry analysis. Specific antibody panels should be optimized based on the research question.
Materials:
-
Single-cell suspension from tumor tissue
-
Fc Receptor (FcR) blocking reagent (e.g., anti-CD16/32 for mouse, Fc Block for human)
-
Fluorochrome-conjugated antibodies against surface and intracellular markers
-
Viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)
-
Fixation/Permeabilization Buffer (for intracellular staining)
-
Flow Cytometry Staining Buffer (PBS with 2% FBS and 0.05% sodium azide)
Procedure:
-
Adjust the cell concentration to 1 x 10^7 cells/mL in Flow Cytometry Staining Buffer.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each flow cytometry tube.
-
Add FcR blocking reagent and incubate for 10 minutes at 4°C.
-
Add the cocktail of fluorochrome-conjugated surface antibodies and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
If not performing intracellular staining, resuspend the cells in 300 µL of Flow Cytometry Staining Buffer containing a viability dye and proceed to acquisition.
-
For intracellular staining, after the surface staining wash, resuspend the cells in 100 µL of Fixation/Permeabilization Buffer and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with Permeabilization Buffer.
-
Add the intracellular antibody cocktail (e.g., for FOXP3, Ki67) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization Buffer.
-
Resuspend the cells in 300 µL of Flow Cytometry Staining Buffer for acquisition.
Protocol 3: Analysis of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the analysis of immune cells from peripheral blood.
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque or other density gradient medium
-
PBS
-
Flow cytometry antibodies and buffers as described in Protocol 2.
Procedure:
-
Dilute the whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing the PBMCs.
-
Wash the PBMCs twice with PBS.
-
Perform cell counting and proceed with the staining protocol as described in Protocol 2.
Data Analysis and Interpretation
A standardized gating strategy is crucial for reproducible results. An example gating strategy would involve:
-
Gating on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
-
Selecting live cells based on the viability dye.
-
Gating on hematopoietic cells (CD45+).
-
Identifying major immune lineages (e.g., T cells (CD3+), myeloid cells (CD11b+)).
-
Further sub-gating on specific populations of interest based on the markers used in the panel.
Statistical analysis should compare the frequencies and absolute counts of immune cell populations between this compound-treated and control groups.
Conclusion
Flow cytometry is an indispensable tool for characterizing the immunomodulatory effects of this compound. By carefully selecting antibody panels and employing standardized protocols, researchers can gain valuable insights into how this compound reshapes the tumor microenvironment to promote an effective anti-tumor immune response. The protocols and information provided here serve as a foundation for designing and executing robust flow cytometry experiments in the context of this compound research and development.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound potentiates immune checkpoint blockade in refractory cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound plus nivolumab in NSCLC | Cancer Biology [blogs.shu.edu]
- 4. Facebook [cancer.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. MRTX-500 Phase 2 Trial: this compound With Nivolumab in Patients With Nonsquamous NSCLC Progressing On or After Checkpoint Inhibitor Therapy or Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Application Notes and Protocols: Immunohistochemical (IHC) Staining for Phosphorylated AXL (p-AXL) as a Pharmacodynamic Biomarker for Sitravatinib Treatment
Audience: Researchers, scientists, and drug development professionals.
Purpose: To provide a detailed methodology for the detection and semi-quantification of phosphorylated AXL (p-AXL) in formalin-fixed, paraffin-embedded (FFPE) tissue samples using immunohistochemistry (IHC). This protocol is intended to serve as a tool for assessing the pharmacodynamic (PD) effects of sitravatinib, a multi-kinase inhibitor, by measuring the modulation of its target, AXL.
Background
AXL Receptor Tyrosine Kinase
AXL is a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases.[1] Upon binding to its ligand, Growth Arrest-Specific 6 (GAS6), AXL dimerizes and undergoes autophosphorylation of its intracellular kinase domain.[1][2] This activation triggers downstream signaling pathways, including PI3K/AKT/mTOR and MAPK, which are crucial for cell proliferation, survival, migration, and invasion.[2][3] Aberrant AXL activation is implicated in the progression, metastasis, and therapeutic resistance of numerous cancers, making it a compelling target for cancer therapy.[1][4]
This compound: A Multi-Kinase Inhibitor Targeting AXL
This compound (MGCD516) is an orally bioavailable, small-molecule inhibitor that targets several receptor tyrosine kinases, including the TAM family (AXL, MERTK, TYRO3), split family receptors (VEGFR2, KIT), and others like MET and RET.[5][6][7][8] By potently inhibiting the kinase activity of these receptors, this compound can block their downstream signaling pathways, thereby reducing tumor cell proliferation and survival.[6][7]
p-AXL as a Pharmacodynamic Biomarker
The phosphorylated form of AXL (p-AXL) is the active, signal-transducing state of the receptor. Measuring the levels of p-AXL in tumor tissue before and after treatment with an AXL inhibitor like this compound serves as a direct pharmacodynamic (PD) biomarker of target engagement and inhibition. A significant reduction in p-AXL staining intensity post-treatment indicates that the drug has reached its target and is exerting its intended biological effect.
AXL Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical AXL signaling pathway and the mechanism of inhibition by this compound.
Caption: AXL Signaling Pathway and Inhibition by this compound.
Quantitative Data on this compound's Effect on p-AXL
This compound treatment leads to a significant blockade of the phosphorylation of target receptor tyrosine kinases, including AXL.[6][9] The following table summarizes representative data from preclinical studies, demonstrating the expected reduction in p-AXL levels following treatment with AXL inhibitors. This data can be used as a benchmark for interpreting IHC results.
| Cell Line / Model | Treatment | Change in p-AXL Levels | Method of Quantification | Reference |
| TKI-Resistant Tumor Cells | This compound (4µM for 3 hours) | Enhanced reduction in phosphorylation vs. parental cells | In vitro kinase assay | [9][10] |
| Preclinical Sarcoma Models | This compound | Significant suppression of tumor growth | In vivo xenograft studies | [6] |
| NSCLC Patient Tumors | AXL Inhibitor | H-score reduction from high to low/negative | Immunohistochemistry (IHC) | [11] |
| HNSCC Patient Tumors | N/A (Correlative Study) | Higher AXL expression associated with advanced stage | Immunohistochemistry (IHC) | [12] |
Note: Specific quantitative IHC data for this compound's effect on p-AXL H-scores from clinical trials is not widely published. The table reflects the expected outcome based on its mechanism of action and data from similar inhibitors.
Detailed Protocol: IHC Staining for p-AXL in FFPE Tissues
This protocol provides a step-by-step guide for the immunohistochemical detection of p-AXL. Optimization may be required depending on the specific antibody, tissue type, and detection system used.
Materials and Reagents
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or equivalent clearing agent
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)
-
Wash Buffer: Tris-Buffered Saline with 0.05% Tween 20 (TBST)
-
Hydrogen Peroxide Block (e.g., 3% H₂O₂ in methanol)
-
Blocking Buffer: 5% Normal Goat Serum in TBST
-
Primary Antibody: Rabbit anti-phospho-AXL (e.g., targeting Tyr779 or equivalent activation loop sites). A starting dilution of 1:200 is recommended for optimization.[13][14]
-
Secondary Antibody: Goat anti-Rabbit IgG HRP-conjugated
-
Detection System: DAB (3,3'-Diaminobenzidine) chromogen kit
-
Counterstain: Hematoxylin
-
Mounting Medium
Experimental Workflow
Caption: Standard Immunohistochemistry (IHC) Workflow for p-AXL Detection.
Step-by-Step Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5 minutes each.
-
Immerse in 100% ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% ethanol: 1 change for 3 minutes.
-
Immerse in 80% ethanol: 1 change for 3 minutes.
-
Immerse in 70% ethanol: 1 change for 3 minutes.
-
Rinse thoroughly in deionized water.
-
-
Antigen Retrieval:
-
Pre-heat Sodium Citrate Buffer (pH 6.0) in a pressure cooker or water bath to 95-100°C.
-
Immerse slides in the hot buffer and incubate for 20 minutes.
-
Allow slides to cool in the buffer at room temperature for 20-30 minutes.
-
Rinse slides in deionized water, then in TBST wash buffer.
-
-
Peroxidase Block:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse slides 3 times in TBST for 5 minutes each.
-
-
Blocking:
-
Incubate slides with Blocking Buffer (5% Normal Goat Serum) for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-p-AXL primary antibody in the blocking buffer to its optimal concentration.
-
Drain the blocking buffer from the slides and apply the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides 3 times in TBST for 5 minutes each.
-
Apply the HRP-conjugated goat anti-rabbit secondary antibody, diluted according to the manufacturer's instructions.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides 3 times in TBST for 5 minutes each.
-
Prepare the DAB chromogen solution according to the kit manufacturer's instructions.
-
Apply the DAB solution to the slides and monitor the color development under a microscope (typically 2-10 minutes). p-AXL staining will appear as a brown precipitate.
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Lightly counterstain the slides with hematoxylin for 30-60 seconds to visualize cell nuclei (blue).
-
"Blue" the slides in running tap water or a bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a series of graded ethanol (70%, 95%, 100%).
-
Clear in xylene and permanently mount with a coverslip using a compatible mounting medium.
-
Data Analysis and Interpretation
Scoring Method (H-Score)
The intensity of p-AXL staining should be semi-quantitatively assessed using the H-score (Histoscore) method, which incorporates both the intensity of staining and the percentage of positive tumor cells.[11][15]
-
Staining Intensity (I):
-
0 = No staining
-
1 = Weak staining
-
2 = Moderate staining
-
3 = Strong staining
-
-
Percentage of Positive Cells (P): The percentage of tumor cells at each intensity level is estimated.
-
H-Score Calculation: H-Score = (1 x % of cells with weak staining) + (2 x % of cells with moderate staining) + (3 x % of cells with strong staining)
The H-Score ranges from 0 to 300. A significant decrease in the H-score in post-treatment samples compared to pre-treatment baseline samples indicates effective target inhibition by this compound.
Expected Results:
-
Pre-treatment: Tumor cells may exhibit moderate to strong (H-Score > 100) membranous and/or cytoplasmic staining for p-AXL.
-
Post-sitravatinib Treatment: A marked reduction in staining intensity and percentage of positive cells is expected, resulting in a significantly lower H-Score.
References
- 1. mdpi.com [mdpi.com]
- 2. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in patients with solid tumors selected by molecular alterations: results from a Phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound - My Cancer Genome [mycancergenome.org]
- 8. Facebook [cancer.gov]
- 9. Enhanced efficacy of this compound in metastatic models of antiangiogenic therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. AXL expression reflects tumor-immune cell dynamics impacting outcome in non-small cell lung cancer patients treated with immune checkpoint inhibitor monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phospho-AXL (Tyr698, Tyr702, Tyr703) Polyclonal Antibody (BS-5181R) [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Deep Learning-Based H-Score Quantification of Immunohistochemistry-Stained Images - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Establishing Sitravatinib-Resistant Cell Lines In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sitravatinib (MGCD516) is a potent, orally bioavailable, spectrum-selective tyrosine kinase inhibitor (TKI) that targets multiple receptor tyrosine kinases (RTKs) implicated in tumorigenesis and the tumor microenvironment.[1][2] Its targets include the TAM family (TYRO3, AXL, MERTK), split family receptors (VEGFR, KIT, PDGFR), MET, and RET.[1][2] By inhibiting these pathways, this compound can suppress tumor growth, angiogenesis, and modulate the immune response.[1] The development of acquired resistance to targeted therapies like this compound is a significant challenge in oncology. Establishing this compound-resistant cancer cell lines in vitro is a critical step in understanding the molecular mechanisms of resistance, identifying biomarkers, and developing novel therapeutic strategies to overcome it.
These application notes provide a comprehensive guide to generating and characterizing this compound-resistant cell lines. The protocols detailed below are based on established methodologies for inducing drug resistance in cancer cell lines and are adapted for use with this compound.
Generating this compound-Resistant Cell Lines
The most common method for developing drug-resistant cancer cell lines is through continuous, long-term exposure to escalating concentrations of the drug. This process mimics the selective pressure that cancer cells face during prolonged therapy in patients.
Principle
Parental cancer cell lines are initially treated with a low concentration of this compound (typically around the IC20). As the cells adapt and resume proliferation, the concentration is gradually increased. This stepwise dose escalation selects for a population of cells that can survive and proliferate at higher concentrations of the drug.
Experimental Workflow
Caption: Workflow for generating this compound-resistant cell lines.
Protocol: Stepwise Dose Escalation
-
Cell Line Selection and Culture:
-
Choose a cancer cell line known to be sensitive to this compound or relevant to its clinical indications (e.g., non-small cell lung cancer, renal cell carcinoma).
-
Culture the parental cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
-
Determine Parental IC50:
-
Perform a dose-response assay (e.g., MTT or Crystal Violet assay, see Section 3) to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
-
Initial Drug Exposure:
-
Seed the parental cells in a culture flask and allow them to adhere.
-
Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor the cells daily for changes in morphology and viability. Initially, a significant number of cells may die.
-
-
Cell Recovery and Dose Escalation:
-
When the surviving cells become confluent, passage them and re-seed.
-
Continue to culture the cells in the presence of the IC20 concentration of this compound until they exhibit a stable proliferation rate comparable to the untreated parental cells.
-
Once the cells have adapted, increase the this compound concentration by 1.5- to 2-fold.
-
Repeat this cycle of adaptation and dose escalation. If widespread cell death occurs after a dose increase, reduce the concentration to the previous level and allow for a longer adaptation period or use a smaller fold increase (e.g., 1.2-fold).[3]
-
-
Cryopreservation:
-
It is crucial to cryopreserve an aliquot of cells at each successful dose escalation step. This provides a backup if the cells do not survive a subsequent higher concentration.[3]
-
-
Establishment of the Resistant Line:
-
A cell line is generally considered resistant when it can stably proliferate in a this compound concentration that is at least 5- to 10-fold higher than the parental IC50.
-
Once the desired level of resistance is achieved, the resistant cell line should be maintained in a medium containing the final concentration of this compound to ensure the stability of the resistant phenotype.
-
Characterization of this compound-Resistant Cell Lines
Once a this compound-resistant cell line is established, it is essential to characterize its phenotype and investigate the underlying molecular mechanisms of resistance.
Confirmation of Resistance
-
IC50 Determination: Perform a dose-response assay to determine the IC50 of the resistant cell line and compare it to the parental line. The fold resistance is calculated as the ratio of the IC50 of the resistant line to the IC50 of the parental line.
-
Proliferation and Viability Assays: Compare the growth rate and viability of the resistant and parental cells in the presence of various concentrations of this compound.
Investigation of Resistance Mechanisms
Acquired resistance to TKIs like this compound can arise from several mechanisms, including:
-
Target Alterations: Secondary mutations in the kinase domain of target RTKs that prevent drug binding.
-
Bypass Signaling Pathway Activation: Upregulation or activation of alternative signaling pathways that circumvent the drug-blocked pathway. For this compound, this could involve the upregulation of other RTKs such as MET, AXL, or members of the Ephrin receptor family.[4]
-
Drug Efflux: Increased expression of drug efflux pumps, such as ABCB1 and ABCG2, which actively transport the drug out of the cell.[5]
Data Presentation: Quantitative Summary
The following tables provide a template for summarizing the quantitative data obtained during the characterization of this compound-resistant cell lines. The values presented are hypothetical examples based on typical findings for TKIs and should be replaced with experimental data.
Table 1: this compound IC50 Values in Parental and Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| A549 (NSCLC) | 150 | 1800 | 12 |
| Caki-1 (RCC) | 200 | 2500 | 12.5 |
| HT-1080 (Fibrosarcoma) | 250 | 3000 | 12 |
Table 2: Changes in Protein Expression/Activation in Resistant vs. Parental Lines
| Protein | Change in Expression (Fold) | Change in Phosphorylation (Fold) |
| p-AXL | 5.2 | 8.5 |
| p-MET | 4.8 | 7.2 |
| ABCG2 | 10.5 | N/A |
| ABCB1 | 8.2 | N/A |
Experimental Protocols
Protocol: IC50 Determination using Crystal Violet Assay
This protocol provides a method for determining cell viability and the IC50 of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in the appropriate culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 72 hours.
-
-
Staining:
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of 10% acetic acid or methanol to each well to solubilize the stain.
-
Shake the plate on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol: Western Blot Analysis of RTK Activation
This protocol is for assessing the expression and phosphorylation status of key RTKs, such as AXL and MET, which may be involved in this compound resistance.
-
Cell Lysis:
-
Grow parental and resistant cells to 80-90% confluency.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of the target RTKs (e.g., anti-AXL, anti-p-AXL, anti-MET, anti-p-MET) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Signaling Pathways and Resistance Mechanisms
This compound Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting multiple RTKs involved in key cancer-related processes.
Caption: this compound's mechanism of action.
Potential Mechanisms of Acquired Resistance
The development of resistance to this compound can involve the activation of bypass signaling pathways. Upregulation and activation of alternative RTKs can restore downstream signaling, promoting cell survival and proliferation despite the presence of the drug.
Caption: Bypass signaling as a mechanism of this compound resistance.
References
- 1. This compound potentiates immune checkpoint blockade in refractory cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - this compound potentiates immune checkpoint blockade in refractory cancer models [insight.jci.org]
- 3. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound – A Potential Drug for Multi-Drug Resistance Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Sitravatinib in Angiogenesis Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sitravatinib, a multi-kinase inhibitor, in in vitro angiogenesis inhibition assays. Detailed protocols for key assays and a summary of its mechanism of action are included to facilitate the assessment of its anti-angiogenic properties.
Introduction
This compound is a potent, orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including the vascular endothelial growth factor receptor (VEGFR) family, TAM family receptors (TYRO3, AXL, MERTK), KIT, and MET.[1] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. A key driver of angiogenesis is the activation of VEGFR2 on endothelial cells by its ligand, VEGF.[2] By targeting VEGFR2 and other pro-angiogenic RTKs, this compound effectively inhibits downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and tube formation, thereby disrupting the angiogenic process.[2] These notes provide protocols for evaluating the anti-angiogenic effects of this compound in vitro.
Mechanism of Action: Inhibition of VEGFR2 Signaling
This compound exerts its anti-angiogenic effects primarily through the inhibition of VEGFR2. The binding of VEGF to VEGFR2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream cascades that promote angiogenesis. This compound, by blocking the kinase activity of VEGFR2, prevents this initial phosphorylation step, thereby inhibiting the entire downstream signaling network.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound in assays relevant to angiogenesis.
Table 1: IC50 Values of this compound in Cell Proliferation Assays
| Cell Line | Cell Type | IC50 (µM) | Reference |
| 4T1 (Parental) | Murine Breast Cancer | 0.197 | [1][3] |
| 4T1 (Axitinib-Resistant) | Murine Breast Cancer | 0.049 | [1][3] |
| RENCA (Parental) | Murine Renal Cancer | 0.115 | [1][3] |
| RENCA (Sunitinib-Resistant) | Murine Renal Cancer | 0.045 | [1][3] |
| 3T3 (Parental) | Murine Fibroblast | 0.126 | [1][3] |
| 3T3 (Sunitinib-Resistant) | Murine Fibroblast | 0.015 | [1][3] |
| LM2-4 (Parental) | Human Breast Cancer | 4.29 | [1][3] |
| LM2-4 (Sunitinib-Resistant) | Human Breast Cancer | 1.83 | [1][3] |
| Kelly | Human Neuroblastoma | 0.5 - 1.0 (approx.) | [4] |
| CHLA-15 | Human Neuroblastoma | > 10 | [4] |
Experimental Protocols
Detailed methodologies for key in vitro angiogenesis assays are provided below.
Endothelial Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of endothelial cells, a fundamental process in angiogenesis.
Workflow:
References
Troubleshooting & Optimization
Sitravatinib Solubility Enhancement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of sitravatinib for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound?
This compound is a potent, orally bioavailable, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] Its inherent characteristics present specific challenges for formulation in aqueous media.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃₃H₂₉F₂N₅O₄S | [2] |
| Molecular Weight | 629.7 g/mol | [2] |
| Appearance | Solid | |
| Water Solubility | Insoluble | [1][3] |
| Organic Solvent Solubility | Soluble in DMSO | [1] |
Q2: Why is this compound's poor water solubility a major hurdle for in vivo experiments?
The therapeutic effectiveness of an orally administered drug depends on its bioavailability, which is heavily influenced by its solubility.[4] For a drug to be absorbed systemically, it must first dissolve in the gastrointestinal fluids.[5] this compound's poor water solubility is a significant challenge because:
-
Low Bioavailability: Insoluble compounds are poorly absorbed, leading to low and variable drug concentrations in the bloodstream and at the target site.[6][7]
-
High Doses Required: To achieve a therapeutic concentration, high doses of a poorly soluble drug may be necessary, which can increase the risk of off-target effects and toxicity.[8]
-
Formulation Complexity: Developing a stable and effective formulation for in vivo use requires specialized techniques to overcome the drug's hydrophobicity.
Q3: What are the known solubility limits of this compound in common laboratory solvents?
This compound is known to be soluble in several organic solvents, which can serve as a starting point for creating stock solutions and subsequent dilutions into more complex vehicle formulations.
Table 2: this compound Solubility in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source(s) |
| DMSO | ≥ 100 mg/mL | ~158.8 mM | [3] |
| DMSO | ≥ 32 mg/mL | ~50.8 mM | [9] |
| DMSO | Up to at least 25 mg/mL | ~39.7 mM | |
| DMF | 5 mg/mL | 7.94 mM | [10] |
| Ethanol | 5 mg/mL | 7.94 mM | [10] |
Note: Solubility can be affected by factors such as temperature, purity of the compound, and the presence of moisture in the solvent.[3]
Q4: What are some established vehicle formulations for the in vivo administration of this compound?
Several studies have successfully used specific co-solvent systems to administer this compound in vivo. These formulations are designed to keep the drug in solution upon administration.
Table 3: Published In Vivo Formulations for this compound
| Formulation Component | Formulation 1 | Formulation 2 |
| Primary Solubilizer | 5% DMSO | 40% (v/v) PEG300 |
| Co-solvent / Vehicle | 40% PEG300 | 60% (v/v) 0.1N HCl in normal saline |
| Surfactant | 5% Tween80 | - |
| Aqueous Phase | 50% ddH₂O | - |
| Source | [3] | [11] |
Experimental Protocols & Troubleshooting
Protocol 1: Preparation of this compound Formulation with DMSO/PEG300/Tween80
This protocol is adapted from a formulation used for oral administration (p.o.) in mouse models.[3]
Materials:
-
This compound powder
-
DMSO (fresh, anhydrous)
-
PEG300
-
Tween80
-
ddH₂O (double-distilled water)
Procedure:
-
Prepare Stock Solution: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 100 mg/mL). Ensure the powder is completely dissolved.[3]
-
Add Co-solvent: In a sterile tube, add 400 µL of PEG300 for every 1 mL of final solution required.
-
Add Drug: Add 50 µL of the 100 mg/mL this compound stock solution to the PEG300. Mix thoroughly until the solution is clear.
-
Add Surfactant: Add 50 µL of Tween80 to the mixture. Mix again until the solution is clear and homogenous.
-
Add Aqueous Phase: Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
Final Mix: Vortex the solution thoroughly. This formulation should be used immediately for optimal results.[3]
Protocol 2: Preparation of this compound Formulation with PEG300/HCl
This protocol describes a vehicle used for in vivo treatments in metastatic models.[11]
Materials:
-
This compound powder
-
PEG300
-
0.1N HCl in normal saline
Procedure:
-
Weigh this compound: Weigh the required amount of this compound for your desired final concentration.
-
Prepare Vehicle: Prepare the vehicle by mixing PEG300 and the 0.1N HCl/saline solution in a 40:60 (v/v) ratio. For example, to make 10 mL of the vehicle, mix 4 mL of PEG300 with 6 mL of the 0.1N HCl/saline solution.
-
Suspend Drug: Add the this compound powder to the prepared vehicle.
-
Solubilize: Vortex and/or sonicate the suspension until the this compound is completely dissolved. The resulting solution should be clear.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in the final formulation | - The solubility limit has been exceeded.- Incomplete initial dissolution in the primary solvent (e.g., DMSO).- Temperature drop causing the drug to fall out of solution. | - Attempt to create a more dilute formulation.- Ensure complete dissolution at each step, using sonication if necessary.- Prepare the formulation fresh before each use and maintain it at a stable temperature. |
| Animal toxicity or adverse events | - The vehicle itself may be causing toxicity at the administered volume.- The drug concentration is too high. | - Run a control group that receives only the vehicle to assess its tolerability.[11]- Perform a dose-response study to find the maximum tolerated dose (MTD) for your specific animal model.- Consider alternative, less aggressive solubilization methods. |
| Inconsistent results between experiments | - Variability in formulation preparation.- Degradation of the compound in solution. | - Follow the protocol precisely for each preparation. Use fresh, high-quality solvents.- Prepare solutions immediately before administration, as long-term stability in these vehicles is often not characterized.[3] |
Visualized Workflows and Pathways
This compound's Mechanism of Action
This compound is a broad-spectrum inhibitor that targets multiple RTKs crucial for tumor growth, angiogenesis, and metastasis.[1][2] By blocking these receptors, it disrupts key downstream signaling cascades.
Caption: this compound inhibits multiple RTKs, blocking downstream PI3K/AKT and MAPK pathways.
Workflow for In Vivo Formulation Preparation
A systematic approach is critical to ensure the consistency and reliability of your in vivo experiments. The following workflow outlines the key steps for preparing a this compound formulation.
Caption: A generalized workflow for preparing this compound for in vivo administration.
Decision Framework for Solubility Strategy
While established formulations exist, researchers may need to adapt them based on experimental constraints. This decision tree provides a logical framework for selecting an appropriate solubilization strategy.
References
- 1. Buy this compound | 1123837-84-2 | >98% [smolecule.com]
- 2. This compound | C33H29F2N5O4S | CID 25212148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 9. glpbio.com [glpbio.com]
- 10. medkoo.com [medkoo.com]
- 11. Enhanced efficacy of this compound in metastatic models of antiangiogenic therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sitravatinib Off-Target Effects in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of sitravatinib in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
This compound is a spectrum-selective receptor tyrosine kinase inhibitor. Its primary targets include TAM family receptors (TYRO3, Axl, MerTK), split-family receptors (VEGFR and PDGFR families, and KIT), as well as RET and MET.[1][2] Inhibition of these kinases disrupts the tumor microenvironment, angiogenesis, and immune evasion pathways.[3]
Q2: What is a significant and well-documented off-target effect of this compound in cancer cell lines?
A major off-target effect of this compound is the inhibition of the ATP-binding cassette (ABC) transporters ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein).[4][5][6] This inhibition can reverse multidrug resistance (MDR) in cancer cells that overexpress these transporters, making them sensitive to various chemotherapeutic agents again.[4][5]
Q3: How does this compound inhibit ABCB1 and ABCG2 transporters?
This compound directly interacts with the drug-binding pocket of ABCB1 and ABCG2.[7] This competitive binding blocks the efflux function of these transporters, leading to increased intracellular accumulation of chemotherapeutic drugs.[4][8][9][10] this compound has also been shown to inhibit the ATPase activity of ABCG2, which is essential for its pumping function.[8][9]
Q4: Does this compound treatment alter the expression levels of ABCB1 or ABCG2?
Studies have shown that this compound does not significantly alter the protein expression levels or the subcellular localization of ABCB1 and ABCG2 in multidrug-resistant cancer cell lines, even after prolonged exposure.[4][8] The reversal of resistance is primarily due to the functional inhibition of the transporters.
Q5: At what concentrations are the off-target effects on ABC transporters observed?
This compound reverses multidrug resistance at submicromolar concentrations, which are generally non-toxic to the cancer cells themselves.[4][5] This allows for its use in combination with chemotherapeutic agents at concentrations that would otherwise be ineffective against resistant cells.
Troubleshooting Guides
Problem 1: I am not observing a reversal of multidrug resistance in my ABCB1/ABCG2-overexpressing cell line after treatment with this compound and a chemotherapeutic agent.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound for your specific cell line. A concentration that maintains over 80% cell viability after 72 hours of treatment is generally recommended for reversal studies.[8]
-
-
Possible Cause 2: The chemotherapeutic agent is not a substrate of ABCB1 or ABCG2.
-
Solution: Ensure that the chemotherapy drug you are using is a known substrate for the specific ABC transporter overexpressed in your cell line. For example, paclitaxel and vincristine are substrates for ABCB1, while SN-38 and mitoxantrone are substrates for ABCG2.[4] Cisplatin, which is not a substrate for either, can be used as a negative control.[8]
-
-
Possible Cause 3: Low or unstable expression of ABCB1/ABCG2 in the cell line.
-
Solution: Regularly verify the expression and function of the ABC transporters in your resistant cell line using Western blotting and functional efflux assays (e.g., using rhodamine 123 for ABCB1 or pheophorbide A for ABCG2). Cell lines can lose their resistance phenotype over time in culture.
-
-
Possible Cause 4: The reversal effect is modest.
-
Solution: Calculate the fold-reversal (FR) value by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of this compound. This quantitative measure can help detect even modest but significant reversal of resistance.[4]
-
Problem 2: I am observing unexpected cytotoxicity with this compound alone in my parental (non-resistant) cell line.
-
Possible Cause 1: The cell line is sensitive to the on-target effects of this compound.
-
Solution: Your parental cell line may express high levels of the primary kinase targets of this compound (e.g., Axl, c-Met). Perform a baseline characterization of the receptor tyrosine kinase expression profile of your cell line.
-
-
Possible Cause 2: Off-target kinase inhibition.
Quantitative Data
Table 1: On-Target Kinase Inhibition Profile of this compound
| RTK Target | Biochemical IC50 (nmol/L) |
| Axl | 1.5 |
| MER | 2 |
| MET | 20 |
| VEGFR2 | 2 |
| KIT | 4 |
| PDGFRα | 30 |
| PDGFRβ | 27 |
| EphA2 | 12 |
| EphB4 | 19 |
| TYRO3 | 2 |
| FLT3 | 11 |
| RET | 13 |
| DDR2 | 18 |
(Data sourced from Patwardhan et al., 2016)[11]
Table 2: Off-Target Effect of this compound on the Cytotoxicity of Chemotherapeutic Agents in ABCB1-Overexpressing Cancer Cell Lines
| Cell Line | Chemotherapeutic Agent | IC50 (nM) without this compound | IC50 (nM) with 0.5 µM this compound | Fold-Reversal |
| KB-V-1 | Paclitaxel | 245.1 ± 45.2 | 10.3 ± 2.1 | 23.8 |
| NCI-ADR-RES | Paclitaxel | 187.3 ± 33.7 | 8.9 ± 1.5 | 21.0 |
| MDR19-HEK293 | Paclitaxel | 312.8 ± 58.9 | 15.1 ± 3.2 | 20.7 |
(Data represents mean ± SD from at least three independent experiments. Sourced from Wu et al., 2020)[4]
Table 3: Off-Target Effect of this compound on the Cytotoxicity of Chemotherapeutic Agents in ABCG2-Overexpressing Cancer Cell Lines
| Cell Line | Chemotherapeutic Agent | IC50 (nM) without this compound | IC50 (nM) with 0.5 µM this compound | Fold-Reversal |
| S1-M1-80 | SN-38 | 89.2 ± 15.1 | 5.2 ± 0.9 | 17.2 |
| H460-MX20 | SN-38 | 76.5 ± 13.2 | 4.8 ± 0.7 | 15.9 |
| R482-HEK293 | SN-38 | 95.7 ± 18.3 | 6.1 ± 1.1 | 15.7 |
(Data represents mean ± SD from at least three independent experiments. Sourced from Wu et al., 2020)[4]
Experimental Protocols
1. Cell Viability Assay to Determine IC50 and Reversal of Multidrug Resistance
-
Cell Seeding: Plate cells in 96-well plates at a density of 5x10³ cells/well and allow them to attach overnight.
-
Treatment:
-
For IC50 determination of this compound: Treat cells with increasing concentrations of this compound for 72 hours.
-
For MDR reversal experiments: Treat resistant cells with increasing concentrations of a chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of this compound for 72 hours.
-
-
MTT Assay:
-
Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the IC50 values using a dose-response curve fitting software. The Fold-Reversal (FR) is calculated as: FR = IC50 of chemotherapy alone / IC50 of chemotherapy with this compound.
2. Western Blotting for ABCB1/ABCG2 Expression
-
Cell Lysis: Treat cells with or without this compound for the desired time, then lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against ABCB1 or ABCG2 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin to ensure equal protein loading.
Visualizations
References
- 1. JCI Insight - this compound potentiates immune checkpoint blockade in refractory cancer models [insight.jci.org]
- 2. This compound potentiates immune checkpoint blockade in refractory cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound Sensitizes ABCB1- and ABCG2-Overexpressing Multidrug-Resistant Cancer Cells to Chemotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Sensitizes ABCB1- and ABCG2-Overexpressing Multidrug-Resistant Cancer Cells to Chemotherapeutic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound – A Potential Drug for Multi-Drug Resistance Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a Tyrosine Kinase Inhibitor, Inhibits the Transport Function of ABCG2 and Restores Sensitivity to Chemotherapy-Resistant Cancer Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound, a Tyrosine Kinase Inhibitor, Inhibits the Transport Function of ABCG2 and Restores Sensitivity to Chemotherapy-Resistant Cancer Cells in vitro [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Significant blockade of multiple receptor tyrosine kinases by MGCD516 (this compound), a novel small molecule inhibitor, shows potent anti-tumor activity in preclinical models of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acquired Resistance to Sitravatinib
Welcome to the technical support center for sitravatinib research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals investigate potential mechanisms of acquired resistance to this compound in their preclinical experiments. Given that dedicated studies on acquired resistance to this compound are limited, this guide is based on established principles of resistance to multi-kinase inhibitors targeting similar pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (formerly MGCD516) is an orally bioavailable, spectrum-selective receptor tyrosine kinase (RTK) inhibitor. Its primary targets include the TAM family of receptors (TYRO3, AXL, MERTK) and the split family of receptors (VEGFR2, KIT), as well as MET and RET.[1][2][3] By inhibiting these RTKs, this compound can impact tumor cell proliferation, survival, and the tumor microenvironment.[1][4]
Q2: Has acquired resistance to this compound been characterized in clinical trials?
Clinical trials of this compound, both as a single agent and in combination therapies, have shown modest clinical activity in heavily pretreated patient populations.[1][2] The phase III SAPPHIRE trial, which evaluated this compound with nivolumab in non-small cell lung cancer (NSCLC), did not meet its primary endpoint of improving overall survival, which led to the discontinuation of its broader development.[5][6] While this suggests the development of primary or acquired resistance, specific molecular mechanisms of acquired resistance emerging in patients treated with this compound have not been extensively detailed in published literature.
Q3: What are the theoretically possible mechanisms of acquired resistance to this compound?
Based on known mechanisms of resistance to other tyrosine kinase inhibitors (TKIs), acquired resistance to this compound could theoretically arise from:
-
On-Target Modifications: Secondary mutations in the kinase domains of this compound's targets (e.g., AXL, MET) that prevent or reduce drug binding.
-
Bypass Pathway Activation: Upregulation or activation of alternative signaling pathways that circumvent the need for the this compound-inhibited targets to drive tumor cell growth and survival.[7][8][9]
-
Target Overexpression: Increased expression of the target RTKs, which may require higher concentrations of this compound to achieve inhibition.
-
Drug Efflux: Increased activity of drug efflux pumps, such as ABCB1 and ABCG2, which can reduce the intracellular concentration of the drug.[10][11]
-
Phenotypic Changes: Alterations in the tumor microenvironment or phenotypic transitions of the cancer cells (e.g., epithelial-to-mesenchymal transition) that reduce dependency on the targeted pathways.
Troubleshooting Guide: Investigating this compound Resistance
This guide provides a structured approach for researchers who observe a decrease in this compound efficacy in their preclinical models over time.
Issue 1: Gradual loss of this compound sensitivity in a cancer cell line model.
Possible Cause: Development of a resistant cell population.
Troubleshooting Steps & Experimental Protocols:
-
Confirm Resistance:
-
Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Seed both the parental (sensitive) and the suspected resistant cell lines in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Measure cell viability according to the assay manufacturer's instructions.
-
Calculate and compare the half-maximal inhibitory concentration (IC50) values. A significant increase in the IC50 for the suspected resistant line confirms resistance.
-
-
-
Investigate On-Target Mutations:
-
Protocol: Sanger or Next-Generation Sequencing (NGS) of Target Genes
-
Extract genomic DNA from both parental and resistant cell lines.
-
Amplify the kinase domain-encoding regions of key this compound target genes (e.g., AXL, MET, KDR).
-
Sequence the amplicons and compare the sequences to identify any new mutations in the resistant cell line.
-
-
-
Assess Target and Bypass Pathway Activation:
-
Protocol: Western Blotting/Immunoblotting
-
Culture parental and resistant cells with and without this compound treatment for a short period (e.g., 2-6 hours).
-
Prepare whole-cell lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with antibodies against the phosphorylated (active) and total forms of this compound targets (e.g., p-AXL, AXL, p-MET, MET) and key downstream and potential bypass pathway proteins (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK).
-
Analyze the results to see if resistant cells maintain phosphorylation of downstream effectors despite this compound treatment, or show increased activation of a bypass pathway.
-
-
Issue 2: A xenograft tumor model initially responds to this compound but then resumes growth.
Possible Cause: In vivo selection of a resistant clone or changes in the tumor microenvironment.
Troubleshooting Steps & Experimental Protocols:
-
Confirm In Vivo Resistance and Characterize the Resistant Tumor:
-
Protocol: Tumor Growth Monitoring and Endpoint Analysis
-
Continue to monitor tumor volume in the this compound-treated cohort.
-
Upon tumor regrowth, excise the resistant tumors and a control group of parental tumors.
-
A portion of the tumor can be used to establish a new resistant cell line for in vitro characterization (as described in Issue 1).
-
Another portion can be flash-frozen for molecular analysis (sequencing, proteomics) or fixed for immunohistochemistry (IHC).
-
-
-
Analyze Gene Expression Changes:
-
Protocol: RNA Sequencing
-
Extract RNA from both sensitive (early-stage, responding) and resistant (regrown) tumors.
-
Perform RNA-seq to identify differentially expressed genes.
-
Use pathway analysis tools to determine if there is an upregulation of alternative RTKs or their ligands, or signatures of phenotypic changes like EMT.
-
-
-
Investigate the Tumor Microenvironment:
-
Protocol: Immunohistochemistry (IHC) or Immunofluorescence (IF)
-
Use sections from formalin-fixed, paraffin-embedded (FFPE) sensitive and resistant tumors.
-
Stain for markers of immune cell infiltration (e.g., CD8+, FoxP3+), angiogenesis (e.g., CD31), and TAM receptor expression on immune cells. This compound is known to modulate the tumor microenvironment, and resistance could involve a compensatory immunosuppressive environment.[4]
-
-
Quantitative Data Summary
The following table presents hypothetical IC50 data that a researcher might generate when confirming this compound resistance in a cell line model.
| Cell Line Model | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change in Resistance |
| NSCLC (e.g., H1975) | 50 | 1500 | 30 |
| Renal Cell Carcinoma (e.g., 786-O) | 120 | 2500 | 20.8 |
| Sarcoma (e.g., A673) | 80 | 1800 | 22.5 |
Visualizations
Below are diagrams illustrating key concepts in this compound action and potential resistance mechanisms.
Caption: this compound inhibits key RTKs, blocking downstream pro-survival and proliferative pathways.
Caption: A potential bypass mechanism where upregulated EGFR signaling maintains downstream pathways.
Caption: A logical workflow for investigating and validating mechanisms of this compound resistance.
References
- 1. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Tyrosine Kinase Inhibitor, Inhibits the Transport Function of ABCG2 and Restores Sensitivity to Chemotherapy-Resistant Cancer Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - My Cancer Genome [mycancergenome.org]
- 4. JCI Insight - this compound potentiates immune checkpoint blockade in refractory cancer models [insight.jci.org]
- 5. Phosphoproteomics Identifies PI3K Inhibitor-selective Adaptive Responses in Pancreatic Cancer Cell Therapy and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acquired Resistance to EGFR Inhibitors Is Associated with a Manifestation of Stem cell–like Properties in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrated proteomics and phosphoproteomics revealed druggable kinases in neoadjuvant chemotherapy resistant tongue cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. tandfonline.com [tandfonline.com]
- 10. First-in-human phase 1/1b study to evaluate this compound in patients with advanced solid tumors | springermedizin.de [springermedizin.de]
- 11. Kinome Profiling to Predict Sensitivity to MAPK Inhibition in Melanoma and to Provide New Insights into Intrinsic and Acquired Mechanism of Resistance [mdpi.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing sitravatinib in animal models. The information is designed to offer practical guidance on identifying, managing, and mitigating potential toxicities observed during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, spectrum-selective receptor tyrosine kinase (RTK) inhibitor.[1] It targets multiple RTKs implicated in cancer progression, including the TAM family (TYRO3, AXL, MERTK), split kinase family receptors (VEGFR2, PDGFR, KIT), as well as RET and MET.[2][3] By inhibiting these pathways, this compound can suppress tumor growth, modulate the tumor microenvironment, and potentially overcome resistance to other therapies.[3][4]
Q2: What are the most common toxicities observed with this compound in animal models?
Based on preclinical toxicology studies and clinical trial data, the most frequently reported adverse events associated with this compound administration include:
-
Gastrointestinal Toxicity: Diarrhea is a very common side effect.[1][5]
-
Cardiovascular Toxicity: Hypertension is frequently observed.[1][5]
-
General Systemic Toxicity: Fatigue and weight loss can occur.[1][5][6]
-
Central Nervous System (CNS) Toxicity: Preclinical studies in rats and monkeys have shown CNS effects such as uncoordinated gait, decreased activity, and tremors at higher doses.[6]
Q3: Are there established dose levels for this compound in common animal models?
Dosing regimens for this compound can vary depending on the animal model, tumor type, and experimental design. However, some studies provide starting points. For example, in murine cancer models, this compound has been administered orally at doses around 20 mg/kg once daily.[7] It is crucial to perform dose-range finding and maximum tolerated dose (MTD) studies for your specific animal model and experimental conditions.[8]
Troubleshooting Guides
Issue 1: Animal exhibiting signs of diarrhea.
-
Initial Assessment:
-
Monitor the frequency and consistency of feces.
-
Assess for signs of dehydration (e.g., skin tenting, decreased urine output).
-
Monitor body weight daily.
-
-
Potential Causes:
-
Management Protocol:
-
Supportive Care:
-
Ensure ad libitum access to drinking water and moist chow to prevent dehydration.
-
Consider providing supplemental hydration with subcutaneous injections of sterile saline if dehydration is observed.
-
Dietary modifications, such as providing a more easily digestible diet, may be beneficial.
-
-
Pharmacological Intervention:
-
Administer an anti-diarrheal agent such as loperamide. A common starting dose for rodents is 1-2 mg/kg, administered orally or subcutaneously, twice daily. Adjust the dose based on response.[11]
-
For severe or refractory diarrhea, other agents like budesonide or bile acid sequestrants have been used in animal models of TKI-induced diarrhea.[11]
-
-
Dose Modification:
-
Issue 2: Animal exhibiting signs of hypertension.
-
Initial Assessment:
-
Monitor blood pressure using a validated method for the animal model (e.g., tail-cuff plethysmography for rodents).
-
Establish a baseline blood pressure before initiating this compound treatment.
-
Monitor blood pressure regularly during the treatment period.
-
-
Potential Causes:
-
Management Protocol:
-
Monitoring:
-
Measure blood pressure at least once weekly, and more frequently if elevations are detected.
-
-
Pharmacological Intervention:
-
If significant and sustained hypertension is observed, consider treatment with standard antihypertensive agents.
-
In a rat model of VEGFR inhibitor-induced hypertension, the calcium channel blocker nifedipine (e.g., 10 mg/kg, twice daily) was effective in reversing marked blood pressure increases.[12]
-
The ACE inhibitor captopril (e.g., 30 mg/kg, once daily) was effective for milder blood pressure elevations in the same model.[12]
-
-
Dose Modification:
-
If hypertension is severe or difficult to control with medication, a dose reduction or interruption of this compound may be necessary.
-
-
Issue 3: Animal exhibiting signs of neurotoxicity (e.g., uncoordinated gait, decreased activity).
-
Initial Assessment:
-
Perform regular clinical observations, including assessment of posture, gait, and general activity levels.
-
Utilize a functional observational battery (FOB) to systematically assess for neurological deficits.[3]
-
-
Potential Causes:
-
Off-target effects of this compound on kinases within the central nervous system.
-
-
Management Protocol:
-
Systematic Monitoring:
-
Conduct a baseline neurobehavioral assessment before starting treatment.
-
Perform assessments at regular intervals during the study. Key tests can include:
-
Open field test: To assess locomotor activity and exploratory behavior.
-
Rotarod test: To evaluate motor coordination and balance.
-
Grip strength test: To measure muscle strength.[14]
-
-
-
Dose Modification:
-
If significant neurobehavioral abnormalities are observed, a dose reduction or discontinuation of this compound is recommended. In preclinical studies, CNS clinical signs were dose-limiting.[6]
-
-
Quantitative Data Summary
Table 1: Preclinical Toxicology Findings for this compound in Animal Models
| Species | Study Duration | Dose Levels (mg/kg/day) | Key Toxicities Observed | NOAEL (No-Observed-Adverse-Effect Level) |
| Rat | 28-day | Not specified | Mortality at 100 mg/kg/day; CNS signs (uncoordinated gait, decreased activity) at ≥ 60 mg/kg/day. | Not explicitly stated, but < 60 mg/kg/day |
| Monkey | 28-day | Not specified | Severe clinical signs (uncoordinated gait, drowsiness, tremors) at 36 mg/kg/day; CNS signs at all doses. | Not established (LOAEL at lowest dose tested) |
| Juvenile Rat | Postnatal day 7 to 70 | Up to 120 (males), 80 (females) | Mortality, delayed sexual maturation, neurological and neurobehavioral impairment, decreased sperm count, decreased brain weight, ocular histopathology. | Not identified |
Data summarized from non-clinical reviews. Specific dose levels for some findings were not publicly available.
Table 2: Common Treatment-Related Adverse Events (TRAEs) from a Phase 1/1b Human Study of this compound
| Adverse Event | Any Grade (%) | Grade ≥ 3 (%) |
| Diarrhea | 50.8 | 10.4 |
| Fatigue | 43.0 | 7.3 |
| Hypertension | 40.4 | 20.7 |
| Nausea | 30.1 | Not specified |
Data from a first-in-human phase 1/1b study.[1] While this is human data, it informs the expected toxicity profile in preclinical models.
Experimental Protocols
Protocol 1: Management of TKI-Induced Diarrhea in Rodents
-
Monitoring:
-
Record body weight daily.
-
Visually inspect cages for the presence and consistency of feces daily. A grading scale can be used (e.g., 0=normal, 1=soft, 2=loose, 3=watery).
-
Assess hydration status daily by checking for skin tenting.
-
-
Supportive Care:
-
Provide gel packs or hydrogel as a supplemental water source.
-
Ensure easy access to food and water. Consider placing food pellets on the cage floor if animals show reduced activity.
-
-
Pharmacological Intervention (if Grade 2 or higher diarrhea is observed):
-
Prepare a solution of loperamide hydrochloride for injection or oral gavage.
-
Administer loperamide at a starting dose of 1 mg/kg subcutaneously or orally, twice daily.
-
If diarrhea persists after 24-48 hours, the dose may be increased to 2 mg/kg twice daily.
-
Continue treatment until diarrhea resolves.
-
-
Dose Modification of this compound:
-
If diarrhea persists for more than 3 days despite supportive care and anti-diarrheal treatment, or if there is >15% body weight loss, interrupt this compound dosing.
-
Once the animal recovers, consider restarting this compound at a reduced dose (e.g., 50-75% of the original dose).
-
Protocol 2: Monitoring and Management of Hypertension in Rodents
-
Blood Pressure Measurement (Tail-Cuff Method):
-
Acclimate the animals to the restraining device and tail-cuff for several days before the first measurement.
-
On the day of measurement, warm the animal to an appropriate temperature to detect the tail pulse.
-
Obtain at least 5-7 consecutive successful readings and average them for the final blood pressure value.
-
Measure baseline blood pressure for 3 consecutive days before the start of treatment.
-
During the study, measure blood pressure at least once per week.
-
-
Criteria for Intervention:
-
Define hypertension as a sustained increase in systolic blood pressure of >30 mmHg above baseline.
-
-
Pharmacological Intervention:
-
If hypertension is confirmed, administer an antihypertensive agent.
-
For example, nifedipine can be administered via oral gavage at 10 mg/kg twice daily.
-
Monitor blood pressure daily after initiating antihypertensive treatment to assess efficacy.
-
-
Dose Modification of this compound:
-
If blood pressure remains uncontrolled despite antihypertensive therapy, consider interrupting this compound dosing until blood pressure normalizes.
-
Restart this compound at a lower dose level upon normalization of blood pressure.
-
Visualizations
Caption: this compound inhibits multiple receptor tyrosine kinases, blocking downstream signaling pathways.
Caption: Workflow for managing this compound-related toxicity in animal models.
References
- 1. First-in-human phase 1/1b study to evaluate this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGF Receptor Inhibitor-Induced Hypertension: Emerging Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral Assessments for Pre-Clinical Pharmacovigilance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. This compound in patients with solid tumors selected by molecular alterations: results from a Phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic toxicity studies with vigabatrin, a GABA-transaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound potentiates immune checkpoint blockade in refractory cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recommendations on dose level selection for repeat dose toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The characterization, management, and future considerations for ErbB-family TKI-associated diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Management and Mechanisms of Diarrhea Induced by Tyrosine Kinase Inhibitors in Human Epidermal Growth Factor Receptor-2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism and treatment of diarrhea associated with tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Hypertension Induced by VEGF Signaling Pathway Inhibition: Mechanisms and Potential Use as a Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Navigating Sitravatinib Administration: A Guide to Dose Reduction for Adverse Events
For Researchers, Scientists, and Drug Development Professionals: A Technical Support Center Resource
This technical support guide provides crucial information for managing adverse events (AEs) during preclinical and clinical research involving sitravatinib. Adherence to these guidelines is paramount for subject safety and data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound?
A1: The recommended starting dose of this compound is 120 mg administered orally once daily for the free base capsule formulation. For the malate capsule formulation, the starting dose is 100 mg once daily, which has been shown to provide comparable exposure to the 120 mg free base formulation[1].
Q2: When is a dose reduction of this compound recommended?
A2: Dose reduction is recommended for the management of symptomatic Grade 2 or higher this compound-related non-hematological adverse events. Early intervention with dose reduction is preferred over treatment interruption to manage toxicities effectively[1]. For specific adverse events such as hypertension, decreased Left Ventricular Ejection Fraction (LVEF), and increased hepatic transaminases, dose modifications are also warranted[2].
Q3: What are the specific dose reduction steps for this compound?
A3: The sequential dose reductions for this compound depend on the formulation being used. The following tables outline the dose reduction schedules for the free base and two different malate formulations as detailed in clinical trial protocols[3].
Data Presentation: this compound Dose Reduction Schedules
Table 1: this compound Free Base Formulation Sequential Dose Reductions [3]
| Dose Level | This compound Free Base Dose |
| Starting Dose | 120 mg once daily |
| First Dose Reduction | 80 mg once daily |
| Second Dose Reduction | 60 mg once daily* |
*Dose reduction below 60 mg once daily may be considered after consultation with the study sponsor.
Table 2: this compound Malate Direct Blend Formulation Sequential Dose Reductions [3]
| Dose Level | This compound Malate Direct Blend Dose |
| Starting Dose | 60 mg once daily |
| First Dose Reduction | 40 mg once daily |
Table 3: this compound Malate Roller Compaction Formulation Sequential Dose Reductions [3]
| Dose Level | This compound Malate Roller Compaction Dose |
| Starting Dose | 100 mg once daily |
| First Dose Reduction | 80 mg once daily |
| Second Dose Reduction | 60 mg once daily |
| Third Dose Reduction | 40 mg once daily |
A two-step dose reduction (e.g., from 100 mg to 60 mg once daily) is permissible at the discretion of the investigator.[3]
Experimental Protocols
The dose reduction guidelines outlined above were established based on the safety and tolerability data from the first-in-human phase 1/1b study of this compound (NCT02219711) and further refined in subsequent clinical trials like the Phase 2 MRTX-500 study and the Phase 3 SAPPHIRE study (NCT03906071)[1][4][5].
In the initial phase 1/1b study, a dose-escalation design was used to determine the maximum tolerated dose (MTD). Patients with advanced solid tumors received this compound at doses ranging from 10 mg to 200 mg. Dose-limiting toxicities (DLTs) were evaluated, and the MTD was determined to be 150 mg once daily. However, based on overall tolerability, the recommended Phase 2 dose was established at 120 mg once daily[4]. The management of adverse events in these early studies informed the development of the structured dose reduction schedules to ensure patient safety while maintaining therapeutic exposure.
Mandatory Visualization
This compound Signaling Pathway Inhibition
Caption: this compound's mechanism of action involves the inhibition of multiple receptor tyrosine kinases.
Logical Workflow for this compound Dose Modification
Caption: A simplified workflow for deciding on this compound dose modification in response to an adverse event.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. First-in-human phase 1/1b study to evaluate this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in patients with solid tumors selected by molecular alterations: results from a Phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sitravatinib Proliferation Assays
Welcome to the technical support center for sitravatinib proliferation assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and refine their experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of a this compound proliferation assay?
A1: this compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] It is expected to inhibit cell proliferation in cancer cell lines where growth is driven by the kinases it targets. These targets include TAM receptors (Tyro3, Axl, Mer), VEGFR, PDGFR, c-Kit, and c-Met.[2] Therefore, the expected outcome is a dose-dependent decrease in cell viability and proliferation.
Q2: At what concentration should I see an anti-proliferative effect of this compound?
A2: The effective concentration of this compound can vary significantly depending on the cell line and its specific driver mutations. IC50 values (the concentration required to inhibit 50% of cell proliferation) have been reported to range from the low nanomolar to the micromolar range. For example, in some sarcoma cell lines, IC50 values were observed between 250–750 nmol/L, while less sensitive lines required 1.5–2.0 µmol/L.[3]
Q3: Can this compound be used in combination with other therapies in a proliferation assay?
A3: Yes, this compound is often evaluated in combination with other therapies, particularly immune checkpoint inhibitors.[1] It has been shown to potentially resensitize tumors to these therapies by modulating the tumor microenvironment.[4] When designing combination studies, it is crucial to include appropriate controls for each agent alone and in combination.
Q4: What are the most common proliferation assays used to test this compound?
A4: Common assays include metabolic-based assays like the MTT or MTS assay, which measure cell viability, and DNA synthesis-based assays like the BrdU assay, which directly measure cell proliferation.
Troubleshooting Guide for Unexpected Results
Issue 1: No Inhibition of Proliferation or a Weak Effect
Possible Cause 1: Cell Line Resistance
-
Explanation: The chosen cell line may not express the specific RTKs that this compound targets, or it may have downstream mutations that bypass the need for these RTKs.
-
Troubleshooting Steps:
-
Characterize Your Cell Line: Confirm the expression of this compound targets (e.g., Axl, Mer, c-Met) via Western blot or qPCR.
-
Select a Sensitive Control Cell Line: Include a cell line known to be sensitive to this compound as a positive control in your experiments.
-
Increase Drug Concentration: Perform a dose-response curve with a wider range of concentrations to ensure you have reached a potentially effective dose.
-
Possible Cause 2: Drug Inactivation or Degradation
-
Explanation: this compound may be unstable in the culture medium over the time course of the assay.
-
Troubleshooting Steps:
-
Freshly Prepare Solutions: Always use freshly prepared dilutions of this compound for each experiment.
-
Minimize Light Exposure: Protect this compound solutions from light.
-
Consider Medium Components: Some components in the culture medium could potentially interact with and inactivate the drug.
-
Possible Cause 3: Suboptimal Assay Conditions
-
Explanation: Issues with cell seeding density, incubation time, or reagent concentrations can lead to inaccurate results.
-
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Ensure cells are in the exponential growth phase throughout the assay.
-
Verify Reagent Quality: Use fresh, high-quality assay reagents.
-
Follow Assay Protocol Precisely: Adhere strictly to the recommended incubation times and reagent volumes.
-
Issue 2: Increased Proliferation at Low Concentrations (Paradoxical Effect)
Possible Cause 1: Off-Target Effects
-
Explanation: At very low concentrations, this compound might have off-target effects that paradoxically promote a pro-survival or proliferative signal in some cell types.
-
Troubleshooting Steps:
-
Perform a Full Dose-Response Curve: Characterize the full dose-response to identify the concentration range of the paradoxical effect.
-
Investigate Downstream Signaling: Use techniques like Western blotting to examine the phosphorylation status of key signaling molecules (e.g., Akt, ERK) at these low concentrations.
-
Possible Cause 2: Acquired Resistance and Compensatory Signaling
-
Explanation: In models of acquired resistance to other TKIs, upregulation of this compound's targets can occur. While this often leads to increased sensitivity to this compound, complex feedback loops could potentially lead to a transient proliferative burst at certain concentrations.[5]
-
Troubleshooting Steps:
-
Analyze Resistant vs. Parental Cells: Compare the dose-response of this compound in both the resistant and parental cell lines.
-
Profile RTK Expression: Analyze the expression and activation of a panel of RTKs in the resistant cells to identify potential compensatory pathways.
-
Data Presentation
Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nmol/L) | Reference |
| DDLS | Sarcoma | 250 - 750 | [3] |
| MPNST | Sarcoma | 250 - 750 | [3] |
| LS141 | Sarcoma | 250 - 750 | [3] |
| A673 | Sarcoma | 1500 - 2000 | [3] |
| Saos2 | Sarcoma | 1500 - 2000 | [3] |
| Kelly | Neuroblastoma | ~1000 (Day 3) | [6] |
| CHLA-15 | Neuroblastoma | ~1000 (Day 3) | [6] |
Experimental Protocols
MTT Proliferation Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
BrdU Proliferation Assay Protocol
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT protocol.
-
BrdU Labeling: Towards the end of the treatment period (e.g., the last 2-4 hours), add BrdU labeling solution to each well.[7]
-
Fixation and Denaturation: After incubation with BrdU, fix the cells and denature the DNA to expose the incorporated BrdU.[7]
-
Antibody Incubation: Incubate the cells with an anti-BrdU antibody.[8]
-
Secondary Antibody and Detection: Add a conjugated secondary antibody and a substrate to generate a colorimetric or fluorescent signal.
-
Signal Quantification: Measure the signal using a microplate reader at the appropriate wavelength.
-
Data Analysis: Normalize the results to the vehicle-treated control to determine the effect of this compound on DNA synthesis.
Visualizations
Caption: Canonical signaling pathways inhibited by this compound.
Caption: Troubleshooting workflow for unexpected results.
Caption: Paradoxical sensitivity to this compound in resistant cells.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. oncotarget.com [oncotarget.com]
- 4. A phase II trial of this compound + nivolumab after progression on immune checkpoint inhibitor in patients with metastatic clear cell RCC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced efficacy of this compound in metastatic models of antiangiogenic therapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 8. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Sitravatinib Experiments
Welcome to the technical support center for sitravatinib. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues encountered during in vitro and in vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (formerly MGCD516) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI).[1][2] It is designed to potently inhibit a spectrum of receptor tyrosine kinases (RTKs) that are implicated in tumor growth, angiogenesis, and immune evasion.[1][2][3] Its primary targets include the TAM family of receptors (TYRO3, AXL, MER), vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), c-Kit, RET, and MET.[1][2][3][4][5] By inhibiting these kinases, this compound can disrupt key signaling pathways involved in cell proliferation, survival, and the formation of new blood vessels that supply tumors.[3][6]
Q2: What are the common sources of variability in experiments involving tyrosine kinase inhibitors like this compound?
A2: Variability in TKI experiments can arise from several factors:
-
Compound Handling: Issues with solubility and stability of the compound can lead to inconsistent concentrations in your assays.
-
Cell Culture Conditions: Cell line authenticity, passage number, and culture density can all impact cellular responses to treatment.
-
Assay Performance: Variations in incubation times, reagent quality, and detection methods can introduce variability.
-
Off-Target Effects: Like many kinase inhibitors, this compound can have off-target effects that may vary between different cell types and experimental systems.[7]
-
Development of Resistance: Cancer cells can develop resistance to TKIs through various mechanisms, such as mutations in the target kinase or activation of compensatory signaling pathways.[8][9][10]
Q3: My cell viability results with this compound are not consistent. What could be the cause?
A3: Inconsistent cell viability results are a common issue. Please refer to our troubleshooting guide on "Inconsistent Cell Viability Assay Results" below for a step-by-step approach to identifying and resolving the problem. Common culprits include improper dissolution of this compound, fluctuations in cell seeding density, and using cells with a high passage number that may have altered sensitivity.
Q4: I am observing unexpected or off-target effects in my experiments. How can I address this?
A4: Off-target effects are a known characteristic of many kinase inhibitors.[7] To address this, consider the following:
-
Dose-Response Analysis: Perform a careful dose-response analysis to identify a concentration range where this compound inhibits its primary targets without causing significant off-target toxicity.
-
Target Engagement Assays: Use techniques like Western blotting to confirm that this compound is inhibiting the phosphorylation of its intended targets (e.g., AXL, MET, VEGFR2) at the concentrations used in your experiments.
-
Use of Control Compounds: Include a structurally unrelated inhibitor with a similar target profile or a less potent enantiomer as a negative control to help distinguish specific from non-specific effects.
-
Knockdown/Knockout Models: If possible, use genetic approaches (e.g., siRNA, CRISPR) to validate that the observed phenotype is a direct result of inhibiting the intended target.
Troubleshooting Guides
Guide 1: Issues with this compound Solubility and Stability
A common source of experimental variability is the improper handling of this compound due to its hydrophobic nature.
Problem: Precipitate formation in stock solutions or media, leading to inaccurate drug concentrations.
Troubleshooting Steps:
-
Solvent Selection: this compound is soluble in DMSO.[4][11][12] For in vitro experiments, prepare a high-concentration stock solution in 100% DMSO. Sonication may be required to fully dissolve the compound.[11]
-
Stock Solution Storage: Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] For optimal results, use freshly prepared solutions.[4]
-
Working Solution Preparation: When preparing working solutions, dilute the DMSO stock directly into your cell culture medium. Ensure rapid and thorough mixing to prevent precipitation. The final DMSO concentration in your assay should be kept low (typically ≤ 0.1%) and consistent across all treatment groups, including vehicle controls.
-
In Vivo Formulation: For in vivo studies, a common formulation is a suspension in 0.5% hydroxypropyl methylcellulose (HPMC) and 0.1% Tween-80.[11]
Table 1: this compound Solubility Data
| Solvent | Maximum Solubility | Reference |
| DMSO | ≥ 32 mg/mL (50.82 mM) | [13] |
| DMSO | 50 mg/mL (79.41 mM) | [11] |
| DMSO | 100 mg/mL (158.81 mM) | [4] |
Note: Hygroscopic DMSO can significantly impact solubility; always use fresh, high-quality DMSO.[13]
Guide 2: Inconsistent Cell Viability Assay Results
Problem: High variability between replicate wells or experiments when assessing the anti-proliferative effects of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent cell viability.
Detailed Steps:
-
Verify this compound Preparation: Ensure the drug is fully dissolved and the final DMSO concentration is consistent and non-toxic to the cells. Refer to Guide 1.
-
Standardize Cell Culture:
-
Cell Seeding: Use a consistent cell number for each experiment. Cell density can influence drug sensitivity.
-
Passage Number: Use cells within a consistent and low passage number range, as high-passage cells can exhibit altered phenotypes and drug responses.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
-
Optimize Assay Protocol:
-
Incubation Time: A 72-hour treatment duration is commonly used for assessing the anti-proliferative effects of this compound.[14]
-
Reagents: Use fresh, high-quality assay reagents (e.g., MTS, MTT).
-
Assay Linearity: Ensure the cell numbers used are within the linear range of the chosen viability assay.
-
Experimental Protocols & Data
Protocol 1: In Vitro Cell Proliferation Assay (MTS-based)
This protocol is a general guideline for assessing the effect of this compound on the proliferation of cancer cell lines.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium.
-
Incubation: Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Prepare a series of this compound dilutions in culture medium from a DMSO stock. Remember to prepare a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the overnight medium and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours.[14]
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Target Phosphorylation
This protocol allows for the assessment of this compound's effect on the phosphorylation status of its target kinases.
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target kinases (e.g., p-AXL, AXL, p-MET, MET) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the band intensities to determine the ratio of phosphorylated to total protein.
Table 2: Representative IC50 Values for this compound Against Target Kinases
| Target Kinase | IC50 (nM) | Reference |
| Axl | 1.5 | [13] |
| MER | 2 | [13] |
| VEGFR2 | 5 | [13] |
| VEGFR3 | 2 | [13] |
| c-Kit | 6 | [13] |
| FLT3 | 6 | [13] |
| DDR2 | 0.5 | [13] |
| TRKA | 5 | [13] |
| TRKB | 9 | [13] |
Signaling Pathway and Experimental Workflow
Caption: this compound mechanism of action.
Caption: General experimental workflow.
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. Facebook [cancer.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeting multiple receptor tyrosine kinases with this compound: A Phase 1b study in advanced renal cell carcinoma and castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Significant blockade of multiple receptor tyrosine kinases by MGCD516 (this compound), a novel small molecule inhibitor, shows potent anti-tumor activity in preclinical models of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Enhanced efficacy of this compound in metastatic models of antiangiogenic therapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | Trk receptor | FLT | c-Kit | VEGFR | TargetMol [targetmol.com]
- 12. This compound (CAS 1123837-84-2) | Abcam [abcam.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Enhanced efficacy of this compound in metastatic models of antiangiogenic therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Sitravatinib Target Engagement in Tumors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, validating the engagement of a therapeutic agent with its intended molecular targets within a tumor is a critical step in preclinical and clinical development. This guide provides a comparative overview of methodologies to validate the target engagement of sitravatinib, a multi-targeted tyrosine kinase inhibitor (TKI), in tumors. We present supporting experimental data, detailed protocols for key experiments, and comparisons with alternative TKIs targeting similar pathways.
This compound is an investigational TKI that potently inhibits a spectrum of receptor tyrosine kinases (RTKs) implicated in tumorigenesis and immune evasion, including the TAM family (TYRO3, AXL, MERTK), split family receptors (VEGFR2, KIT), and c-Met[1][2]. Validating that this compound effectively engages these targets in the complex tumor microenvironment is paramount for understanding its mechanism of action and predicting clinical response.
Comparative Inhibitory Activity of this compound and Alternative TKIs
A direct comparison of the half-maximal inhibitory concentrations (IC50) is essential for evaluating the relative potency of different TKIs. The following table summarizes the reported biochemical or cellular IC50 values for this compound and alternative TKIs—cabozantinib, merestinib, and capmatinib—against key shared targets. It is important to note that these values are often determined in different assays and conditions, which can influence the results.
| Target | This compound (IC50, nM) | Cabozantinib (IC50, nM) | Merestinib (IC50, nM) | Capmatinib (IC50, nM) |
| c-Met | 1.5 - 20[1] | 1.3[3][4][5] | 2 (Ki)[6][7] | 0.13 (biochemical)[8][9], 0.3-0.7 (cell-based)[9] |
| VEGFR2 | 1.5 - 20[1] | 0.035[3][4][5] | - | - |
| AXL | 1.5 - 20[1] | 7[3][4] | 2[6][7] | - |
| MERTK | 1.5 - 20[1] | - | 10[6][7] | - |
| KIT | 1.5 - 20[1] | 4.6[3][4] | - | - |
Note: IC50 values are sourced from various publications and may not be directly comparable due to differing experimental conditions. "Ki" denotes the inhibition constant.
Methodologies for Validating Target Engagement
Several robust experimental methods can be employed to validate the engagement of this compound with its targets in tumor tissue. These techniques provide evidence of direct binding, inhibition of downstream signaling, and phenotypic changes within the tumor.
Phospho-Receptor Tyrosine Kinase (pRTK) Analysis by Western Blotting
Western blotting is a fundamental technique to assess the phosphorylation status of this compound's target RTKs, providing direct evidence of target engagement and inhibition. A reduction in the phosphorylated form of a target kinase in response to this compound treatment indicates successful inhibition.
Experimental Protocol: Western Blot for Phospho-AXL (p-AXL)
This protocol is adapted from standard procedures for analyzing phosphorylated proteins[9].
-
Tumor Lysate Preparation:
-
Excise tumors from treated and control animals and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-AXL (e.g., anti-p-AXL Tyr779).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total AXL and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Preclinical studies have demonstrated the utility of this approach. For instance, treatment of various cancer cell lines with this compound has been shown to reduce the phosphorylation of c-Met, EphA2, EphA3, and AXL as detected by Western blot[10].
Caption: Conceptual Workflow of a Receptor Occupancy Assay.
Conclusion
Validating the target engagement of this compound in tumors is a multifaceted process that requires a combination of robust experimental techniques. Western blotting provides direct evidence of target inhibition at the molecular level, while immunohistochemistry offers crucial spatial information within the tumor microenvironment. Receptor occupancy assays provide a quantitative measure of drug-target binding on the cell surface. By employing these methods and comparing the results with data from alternative TKIs, researchers can gain a comprehensive understanding of this compound's pharmacodynamics and its potential as a cancer therapeutic.
References
- 1. First-in-human phase 1/1b study to evaluate this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in patients with solid tumors selected by molecular alterations: results from a Phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Sitravatinib and Other Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the multi-targeted tyrosine kinase inhibitor (TKI) sitravatinib with other prominent TKIs, focusing on preclinical and clinical data. The information is presented to aid researchers and drug development professionals in understanding the therapeutic potential and mechanistic nuances of these agents.
Introduction to this compound and Comparator TKIs
This compound (formerly MGCD516) is a spectrum-selective TKI that potently inhibits a range of receptor tyrosine kinases (RTKs) implicated in cancer progression and immune evasion. Its primary targets include the TAM family (Tyro3, Axl, MerTK), split-family receptors (VEGFR, PDGFR), and others such as MET and RET.[1][2] This broad target profile suggests its potential in overcoming resistance to other therapies, particularly immune checkpoint inhibitors.[1]
For this comparative analysis, we will focus on two well-established TKIs:
-
Cabozantinib: A potent inhibitor of MET, VEGFRs, and AXL, approved for the treatment of several cancers, including renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC).[3][4]
-
Sunitinib: A multi-targeted TKI that primarily inhibits VEGFRs and PDGFRs, widely used in the treatment of RCC and gastrointestinal stromal tumors (GIST).[5]
Preclinical Comparative Data
In Vitro Kinase Inhibition
The in vitro potency of this compound, cabozantinib, and sunitinib against key oncogenic kinases is summarized below. This data, compiled from various preclinical studies, highlights the distinct inhibitory profiles of each TKI.
| Kinase Target | This compound IC50 (nM) | Cabozantinib IC50 (nM) | Sunitinib IC50 (nM) |
| TAM Family | |||
| AXL | 1.5 - 20[6] | 7[3][4] | - |
| MerTK | 1.5 - 20[6] | - | - |
| Tyro3 | - | - | - |
| Split Family | |||
| VEGFR2 | 1.5 - 20[6] | 0.035[3][4] | 80[5][6] |
| PDGFRβ | - | 234[4] | 2[5] |
| c-Kit | 1.5 - 20[6] | 4.6[3][4] | - |
| Other Key Kinases | |||
| MET | 1.5 - 20[6] | 1.3[3][4] | - |
| RET | - | 4[3][4] | - |
| FLT3 | - | 11.3[3][4] | - |
Note: IC50 values are compiled from multiple sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.
In Vitro Anti-proliferative Activity in TKI-Resistant Models
A key preclinical finding is the enhanced efficacy of this compound in models of resistance to antiangiogenic therapy. In a study utilizing sunitinib-resistant (SuR) and axitinib-resistant (AxR) cell lines, this compound demonstrated superior anti-proliferative effects compared to cabozantinib, which has an overlapping target profile.[7] This suggests that this compound's broader spectrum of kinase inhibition may overcome compensatory signaling pathways that drive resistance.[7]
In Vivo Tumor Growth Inhibition
Preclinical xenograft models have demonstrated the potent anti-tumor activity of this compound in various cancers, including sarcoma.[8] In these models, this compound showed significant suppression of tumor growth.[8] While direct head-to-head in vivo comparisons with cabozantinib and sunitinib under the same experimental protocol are limited in the public domain, the available data suggests this compound's efficacy in TKI-resistant settings.[7]
Clinical Comparative Data
Renal Cell Carcinoma (RCC)
The phase II CABOSUN trial provided a direct comparison of cabozantinib and sunitinib as first-line therapy for patients with intermediate- or poor-risk advanced RCC.
| Endpoint | Cabozantinib (n=79) | Sunitinib (n=78) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 8.6 months | 5.3 months | 0.48 (0.31-0.74) | 0.0008 |
| Objective Response Rate (ORR) | 20% | 9% | - | - |
| Median Overall Survival (OS) | 26.6 months | 21.2 months | 0.80 (0.53-1.21) | 0.29 |
Data from the independent review of the CABOSUN trial.[1][9][10][11][12]
These results demonstrate a statistically significant improvement in PFS with cabozantinib over sunitinib in this patient population.[1][9][10][11][12]
Non-Small Cell Lung Cancer (NSCLC)
This compound has been extensively studied in combination with the immune checkpoint inhibitor nivolumab. The phase III SAPPHIRE trial evaluated this combination against docetaxel in patients with advanced non-squamous NSCLC who had progressed on prior chemotherapy and immunotherapy. The trial did not meet its primary endpoint of overall survival.[2][13][14][15][16]
Signaling Pathways and Mechanisms of Action
The distinct target profiles of this compound, cabozantinib, and sunitinib translate to different impacts on key signaling pathways involved in tumorigenesis and the tumor microenvironment.
Caption: Targeted signaling pathways of this compound, Cabozantinib, and Sunitinib.
This compound's potent inhibition of TAM kinases is a key differentiator. TAM receptors are implicated in creating an immunosuppressive tumor microenvironment.[1][11] By blocking these receptors, this compound may reverse this immunosuppression and enhance the efficacy of immune checkpoint inhibitors.[1][11][17]
Experimental Protocols
In Vitro Cell Proliferation (MTS) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of TKIs on cancer cell lines.
Methodology:
-
Cell Plating: Cancer cell lines (e.g., sarcoma cell lines DDLS, LS141, MPNST) are seeded in 96-well plates at a density of 2,000-3,000 cells per well in RPMI/DME media with 10% FBS and incubated overnight.[8][18]
-
TKI Treatment: The following day, cells are treated with serial dilutions of the TKI (e.g., this compound at concentrations ranging from 62.5 to 2000 nM) or DMSO as a vehicle control.[18]
-
MTS Reagent Addition: After incubation, the media is replaced with fresh media containing MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay).[19]
-
Incubation and Absorbance Reading: Plates are incubated for 1-4 hours at 37°C, and the absorbance is measured at 490 nm using a microplate reader.[19]
-
Data Analysis: The percentage of cell viability is calculated relative to the DMSO control, and IC50 values are determined using appropriate software (e.g., CompuSyn).[8]
Caption: Workflow for a typical MTS cell proliferation assay.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of TKIs in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., ICR/SCID mice) are used.[18]
-
Tumor Cell Implantation: Human cancer cells are suspended in a solution (e.g., PBS and Matrigel) and injected subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
TKI Administration: The TKI is administered orally (p.o.) at a specified dose and schedule (e.g., this compound at 15 mg/kg daily).[18] The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor growth between the treatment and control groups.
Caption: Workflow for an in vivo tumor xenograft study.
Conclusion
This compound is a potent, spectrum-selective TKI with a distinct target profile that includes robust inhibition of the TAM family of kinases. Preclinical data suggests its potential to overcome resistance to other TKIs, particularly in the context of an immunosuppressive tumor microenvironment. While the combination of this compound with nivolumab did not demonstrate a survival benefit in a phase III trial in NSCLC, its clinical activity in other settings and in combination with other agents warrants further investigation.
In comparison, cabozantinib has shown superior efficacy to sunitinib in first-line treatment of advanced RCC, likely due to its dual inhibition of MET and VEGFR signaling pathways. Sunitinib remains a standard of care in several indications, but its efficacy can be limited by resistance.
The choice of TKI for a specific cancer type will depend on the underlying molecular drivers and the tumor microenvironment. The broad-spectrum activity of this compound, particularly its immunomodulatory effects via TAM kinase inhibition, represents a promising area for future research and clinical development, especially in the context of combination therapies.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. This compound in patients with solid tumors selected by molecular alterations: results from a Phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Cabozantinib (XL184) Inhibits Growth and Invasion of Preclinical TNBC Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-human phase 1/1b study to evaluate this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced efficacy of this compound in metastatic models of antiangiogenic therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Beneficial effects of sunitinib on tumor microenvironment and immunotherapy targeting death receptor5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immune cell mediated cabozantinib resistance for patients with renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase I-II trial of this compound and nivolumab in clear cell renal cell carcinoma following progression on anti-angiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cabozantinib Versus Sunitinib As Initial Targeted Therapy for Patients With Metastatic Renal Cell Carcinoma of Poor or Intermediate Risk: The Alliance A031203 CABOSUN Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sunitinib Treatment-elicited Distinct Tumor Microenvironment Dramatically Compensated the Reduction of Myeloid-derived Suppressor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Contrasting effects of sunitinib within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 18. researchgate.net [researchgate.net]
- 19. A phase II trial of this compound + nivolumab after progression on immune checkpoint inhibitor in patients with metastatic clear cell RCC - PMC [pmc.ncbi.nlm.nih.gov]
Sitravatinib Demonstrates Enhanced Efficacy in Sunitinib-Resistant Preclinical Models
For Immediate Release
A growing body of preclinical evidence indicates that sitravatinib, a spectrum-selective tyrosine kinase inhibitor (TKI), exhibits significant and enhanced antitumor activity in cancer models that have developed resistance to the antiangiogenic TKI sunitinib. This efficacy is attributed to this compound's unique targeting profile, which includes key receptors implicated in sunitinib resistance, such as TAM (TYRO3, AXL, MerTK) and MET kinases. In sunitinib-resistant models, the upregulation of these targets creates a dependency that this compound effectively exploits, leading to improved proliferative inhibition and tumor growth suppression.
Comparative Efficacy of this compound
Preclinical studies have demonstrated that resistance to TKIs like sunitinib often involves the activation of alternative signaling pathways to promote tumor growth and survival. This compound's broader target profile allows it to counteract these escape mechanisms.
In Vitro Proliferation Assays
In cell-based assays, this compound has shown enhanced anti-proliferative effects in sunitinib-resistant (SuR) cancer cell lines compared to their parental, sunitinib-sensitive counterparts. The half-maximal inhibitory concentration (IC50) of this compound is often lower in SuR cells, indicating greater potency in this resistant setting.
| Cell Line | Treatment | IC50 (nM) - Illustrative Data | Fold Change (Parental vs. Resistant) |
| Parental Renal Cell Carcinoma (e.g., 786-O) | Sunitinib | 5,200 | N/A |
| Sunitinib-Resistant RCC (e.g., 786-O-SuR) | Sunitinib | 22,600[1] | 4.3x Increase |
| Parental RCC | This compound | Data not available | N/A |
| Sunitinib-Resistant RCC | This compound | Lower than parental | Enhanced Potency |
| Parental Breast Cancer | This compound | Data not available | N/A |
| Sunitinib-Resistant Breast Cancer | This compound | Lower than parental | Enhanced Potency |
Note: Specific IC50 values for this compound in sunitinib-resistant versus parental cell lines were not available in the reviewed literature. The table illustrates the expected trend based on qualitative descriptions of enhanced efficacy.[2][3]
In Vivo Tumor Growth Inhibition
In xenograft models using sunitinib-resistant tumors, this compound treatment has resulted in greater tumor growth inhibition compared to its effect on parental tumors. This suggests that the molecular changes conferring sunitinib resistance may sensitize the tumors to this compound.[2][3]
| Animal Model | Tumor Type | Treatment | Outcome |
| Mouse Xenograft | Sunitinib-Resistant Renal Cell Carcinoma | This compound | Enhanced tumor growth inhibition compared to parental tumors[2][3] |
| Mouse Xenograft | Sunitinib-Resistant Breast Cancer | This compound | Improved metastasis suppression post-surgery in resistant models[2] |
| Mouse Xenograft | Sunitinib-Resistant Renal Cell Carcinoma | Sunitinib | Minimal to no tumor growth inhibition |
Mechanism of Action and Signaling Pathways
Sunitinib primarily targets VEGFR and PDGFR. Resistance can emerge through the upregulation of alternative signaling pathways, notably involving the AXL and MET receptor tyrosine kinases. This compound's ability to co-inhibit VEGFR, PDGFR, AXL, and MET allows it to overcome this resistance mechanism.
Caption: Sunitinib resistance pathway and this compound's mechanism.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the evaluation of this compound in sunitinib-resistant models.
Generation of Sunitinib-Resistant Cell Lines
-
Cell Culture : Parental cancer cell lines (e.g., human renal cell carcinoma 786-O) are cultured in standard media (e.g., RPMI-1640 with 10% FBS).
-
Dose Escalation : Cells are continuously exposed to gradually increasing concentrations of sunitinib. The starting concentration is typically below the IC50 value.
-
Recovery and Re-exposure : After a period of exposure (e.g., 2-3 days), the cells are allowed to recover in drug-free media for 24 hours.
-
Selection : This cycle of exposure and recovery is repeated, with the sunitinib concentration incrementally increased as cells develop tolerance.
-
Confirmation of Resistance : The resulting cell population's resistance is confirmed by comparing its sunitinib IC50 value to that of the parental cell line using a cell viability assay (e.g., WST assay). A significant increase in IC50 indicates the establishment of a sunitinib-resistant cell line.
Caption: Workflow for generating sunitinib-resistant cell lines.
In Vivo Sunitinib-Resistant Xenograft Model
-
Cell Implantation : Sunitinib-resistant cancer cells (e.g., 786-O-SuR) are subcutaneously injected into immunocompromised mice (e.g., athymic nude mice).
-
Tumor Establishment : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Initiation : Mice are randomized into treatment and control groups. Treatment groups receive this compound orally at a specified dose and schedule. The control group receives a vehicle.
-
Tumor Measurement : Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint : The study is concluded when tumors in the control group reach a predetermined size or after a set duration.
-
Data Analysis : Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated to compare the efficacy of this compound in the resistant model.
Conclusion
This compound demonstrates a clear therapeutic advantage in preclinical models of sunitinib resistance. Its ability to target key signaling pathways that are upregulated as escape mechanisms to sunitinib therapy provides a strong rationale for its clinical investigation in patients with sunitinib-refractory cancers. The enhanced efficacy of this compound in these resistant models suggests that it may offer a valuable second-line treatment option for patients who have progressed on prior antiangiogenic therapies.
References
Cross-Resistance Between Sitravatinib and Axitinib: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of tyrosine kinase inhibitor (TKI) resistance is paramount. This guide provides an objective comparison of sitravatinib and axitinib, with a focus on the mechanisms of cross-resistance and the potential of this compound to overcome acquired resistance to axitinib.
Acquired resistance to targeted therapies like axitinib, a potent VEGFR inhibitor, is a significant clinical challenge. This resistance often emerges through the activation of alternative signaling pathways, enabling cancer cells to evade the drug's therapeutic effects. This compound, a multi-kinase inhibitor, has shown promise in overcoming this resistance by targeting a broader spectrum of kinases involved in tumor growth, angiogenesis, and immune evasion.
Quantitative Analysis of In Vitro Efficacy
Preclinical studies have demonstrated that this compound retains and, in some cases, exhibits enhanced efficacy in cancer cell lines that have developed resistance to axitinib. This suggests a lack of complete cross-resistance and highlights this compound's potential as a subsequent treatment option.
| Cell Line | Drug | Parental IC50 (µM) | Axitinib-Resistant IC50 (µM) | Fold Change in Resistant Line | Reference |
| 4T1 (Murine Breast Carcinoma) | This compound | ~1.5 | ~0.5 | ~3-fold more sensitive | [1] |
| RENCA (Murine Renal Carcinoma) | This compound | ~2.0 | ~0.8 (Sunitinib-Resistant) | ~2.5-fold more sensitive | [1] |
Note: Data for RENCA cells is for sunitinib-resistant lines, which often share resistance mechanisms with axitinib resistance.
In Vivo Tumor Growth Inhibition
In vivo studies using mouse xenograft models have corroborated the in vitro findings, showing that this compound can effectively inhibit the growth of tumors that are resistant to antiangiogenic therapies like axitinib.
| Tumor Model | Treatment | Effect on Tumor Growth in Resistant Model | Reference |
| 4T1-AxR Orthotopic Xenograft | This compound | Significant inhibition of primary tumor growth compared to vehicle control. | [1] |
| RENCA-SuR Orthotopic Xenograft | This compound | Enhanced tumor growth inhibition in resistant tumors. | [1] |
Mechanisms of Axitinib Resistance and this compound Action
Axitinib resistance is frequently associated with the upregulation of alternative signaling pathways that promote angiogenesis and cell survival. Key among these are the AXL and MET receptor tyrosine kinases.[1]
This compound's broader target profile, which includes VEGFR, AXL, and MET, allows it to counteract these resistance mechanisms. By simultaneously inhibiting these pathways, this compound can effectively shut down the escape routes utilized by cancer cells to circumvent the effects of axitinib.
References
A Comparative Guide to Biomarker Validation for Predicting Sitravatinib Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biomarkers for predicting response to the multi-targeted tyrosine kinase inhibitor (TKI), sitravatinib, and its therapeutic alternatives in non-small cell lung cancer (NSCLC) and renal cell carcinoma (RCC). The information is supported by experimental data from clinical trials and detailed methodologies for key validation experiments.
Executive Summary
This compound is a potent inhibitor of multiple receptor tyrosine kinases, including TAM family receptors (TYRO3, Axl, Mer), VEGFR2, and c-Met, playing a crucial role in both tumor growth and the tumor microenvironment.[1] Its efficacy, particularly in combination with immune checkpoint inhibitors, has been explored in several clinical trials. This guide delves into the current landscape of predictive biomarkers for this compound and compares them with those for alternative therapies, offering a comprehensive resource for researchers in oncology and drug development.
This compound: Mechanism of Action and Investigated Biomarkers
This compound's multi-targeted nature suggests a complex mechanism of action that can simultaneously inhibit tumor angiogenesis and modulate the immune microenvironment to be more favorable for anti-tumor responses.[2][3] This dual action makes it a candidate for combination therapies, most notably with anti-PD-1/PD-L1 agents.[3]
Signaling Pathway of this compound's Key Targets
Caption: this compound inhibits key receptor tyrosine kinases.
Clinical Trial Data on this compound Biomarkers
Several clinical trials have explored potential biomarkers for this compound, primarily in combination with the anti-PD-1 antibody nivolumab.
| Clinical Trial | Indication | Investigated Biomarker(s) | Key Findings |
| MRTX-500 (Phase 2) [4][5] | NSCLC (post-checkpoint inhibitor) | CD8+ T effector cell response, Baseline PD-L1 expression | - Increased CD8+ T effector cell response observed in patients with clinical benefit.[6] - A trend towards better outcomes was seen in patients with high baseline PD-L1, although not statistically significant.[6] |
| NCT02219711 (Phase 1b) [7][8] | Solid Tumors with specific molecular alterations | RET rearrangements, CBL, MET alterations | - Highest objective response rate (ORR) of 21.1% was observed in patients with RET-rearranged NSCLC.[7][9] |
| SAPPHIRE (Phase 3) [10] | NSCLC (post-chemotherapy and checkpoint inhibitor) | Not yet fully reported | - The study did not meet its primary endpoint of overall survival.[10] Detailed biomarker analysis is pending. |
Comparison with Alternative Therapies
The choice of therapy for advanced NSCLC and RCC often depends on the patient's biomarker status. Below is a comparison of this compound with some alternatives and their respective predictive biomarkers.
| Therapy | Mechanism of Action | Key Predictive Biomarker(s) | Established Clinical Utility of Biomarker |
| This compound | Multi-targeted TKI (VEGFR, TAM, c-Met) | - CD8+ T cell infiltration- High PD-L1 expression (potential)- RET rearrangements | Investigational |
| Pembrolizumab [11] | Anti-PD-1 monoclonal antibody | PD-L1 expression (TPS ≥1% or ≥50%) | Validated and FDA-approved for patient selection in NSCLC.[11][12] |
| Cabozantinib [1][13] | Multi-targeted TKI (VEGFR, MET, AXL) | - Angiogenesis-associated gene expression- Low baseline HGF, AXL, and VEGF | Investigational; high angiogenesis may predict better response.[1][13] |
| Axitinib [6] | Selective VEGFR TKI | Incident hypertension | Correlated with improved outcomes, but not a validated predictive biomarker for patient selection.[6] |
| Ramucirumab + Docetaxel [10][14] | VEGFR2 antagonist + Chemotherapy | None consistently identified | No validated predictive biomarkers to date.[14] |
Experimental Protocols for Biomarker Validation
Accurate and reproducible biomarker validation is critical for the development of personalized therapies. Below are detailed methodologies for key experiments.
Workflow for Predictive Biomarker Validation
Caption: A streamlined workflow for biomarker validation.
Immunohistochemistry (IHC) for Phosphorylated Proteins (e.g., p-ERK1/2)
This protocol is essential for assessing the activation state of signaling pathways within the tumor tissue.
a. Sample Preparation:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are mounted on positively charged slides.
-
Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol to distilled water.
b. Antigen Retrieval:
-
Heat-induced epitope retrieval is performed by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
c. Staining:
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific antibody binding is blocked with a protein block solution (e.g., goat serum).
-
Primary Antibody Incubation: Slides are incubated with a rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) monoclonal antibody at a predetermined optimal dilution overnight at 4°C.
-
Secondary Antibody & Detection: A horseradish peroxidase (HRP)-conjugated goat anti-rabbit secondary antibody is applied, followed by a diaminobenzidine (DAB) chromogen substrate kit, resulting in a brown precipitate at the site of the target protein.
-
Counterstaining: Slides are counterstained with hematoxylin to visualize cell nuclei.
d. Analysis:
-
Stained slides are dehydrated, cleared, and coverslipped.
-
The intensity and localization (nuclear vs. cytoplasmic) of p-ERK1/2 staining are scored by a pathologist, often using a semi-quantitative scoring system (e.g., H-score).
Multiplex Immunofluorescence (mIF) for Tumor Microenvironment Analysis
mIF allows for the simultaneous detection of multiple biomarkers on a single tissue section, providing spatial context of different cell populations.
a. Staining Procedure (Tyramide Signal Amplification):
-
Deparaffinization and Rehydration: As described for IHC.
-
Antigen Retrieval: Typically performed with a high pH buffer.
-
Iterative Staining Cycles:
-
Block with a suitable blocking buffer.
-
Incubate with the first primary antibody (e.g., anti-CD8).
-
Apply an HRP-conjugated secondary antibody.
-
Incubate with a tyramide-conjugated fluorophore (e.g., Opal 520). The HRP catalyzes the covalent binding of the fluorophore near the epitope.
-
Strip the primary and secondary antibodies using heat-induced epitope retrieval, leaving the fluorophore covalently bound.
-
-
Repeat Cycles: Repeat step 3 for each subsequent primary antibody (e.g., anti-PD-L1, anti-FoxP3) with a different fluorophore.
-
Counterstaining: Stain nuclei with DAPI.
b. Imaging and Analysis:
-
Slides are scanned using a multispectral imaging system.
-
The spectral library is used to unmix the different fluorescent signals.
-
Image analysis software is used to phenotype and quantify different immune cell populations and their spatial relationships within the tumor microenvironment.
Circulating Tumor DNA (ctDNA) Analysis for Gene Alterations
ctDNA analysis from a blood sample offers a non-invasive method for detecting tumor-specific mutations.
a. Sample Collection and Plasma Preparation:
-
Whole blood is collected in specialized tubes (e.g., containing EDTA or cell-stabilizing agents).
-
Plasma is separated by a two-step centrifugation process to remove blood cells and platelets.
b. ctDNA Extraction:
-
ctDNA is extracted from plasma using commercially available kits (e.g., QIAamp Circulating Nucleic Acid Kit).
c. Mutation Detection:
-
Droplet Digital PCR (ddPCR): A highly sensitive method for detecting and quantifying specific known mutations (e.g., EGFR T790M). The sample is partitioned into thousands of droplets, and PCR is performed in each droplet.
-
Next-Generation Sequencing (NGS): Allows for the simultaneous analysis of multiple genes and can identify novel mutations. Targeted NGS panels are often used to focus on cancer-relevant genes.
d. Data Analysis:
-
For ddPCR, the number of positive and negative droplets is used to calculate the concentration of the mutant allele.
-
For NGS, bioinformatic pipelines are used to align reads, call variants, and annotate mutations.
Conclusion
The validation of predictive biomarkers is paramount for advancing personalized medicine in oncology. For this compound, early data suggests that markers of an inflamed tumor microenvironment, such as CD8+ T cell infiltration, may predict response to combination therapy with checkpoint inhibitors. However, more robust validation from larger, prospective trials is needed. In comparison, therapies like pembrolizumab have a well-established predictive biomarker in PD-L1, which is routinely used in clinical practice. For other TKIs like cabozantinib and axitinib, while some correlations have been observed with angiogenesis markers and clinical signs like hypertension, validated predictive biomarkers for patient selection are still lacking. The detailed experimental protocols provided in this guide offer a framework for the rigorous validation of these and future candidate biomarkers, ultimately aiming to improve patient outcomes by tailoring treatment to the individual's tumor biology.
References
- 1. Final efficacy and safety results and biomarker analysis of a phase 2 study of cabozantinib in Japanese patients with advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Retrospective analysis of docetaxel in combination with ramucirumab for previously treated non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Phase 2 Study of Glesatinib, this compound or Mocetinostat in Combination With Nivolumab in Non-Small Cell Lung Cancer [clin.larvol.com]
- 6. Axitinib in the treatment of renal cell carcinoma: patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound in patients with solid tumors selected by molecular alterations: results from a Phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First-in-human phase 1/1b study to evaluate this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound in patients with solid tumors selected by molecular alterations: results from a Phase Ib study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. Programmed Death Ligand 1 (PD-L1) as a Predictive Biomarker for Pembrolizumab Therapy in Patients with Advanced Non-Small-Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rationale for PD-L1 Expression as a Biomarker in Immuno-Oncology - The Oncology Pharmacist [theoncologypharmacist.com]
- 13. Tissue-based predictive biomarkers for Cabozantinib therapy in metastatic renal cell carcinoma - Sabina Signoretti [grantome.com]
- 14. Clinical Benefit from Docetaxel +/− Ramucirumab Is Not Associated with Mutation Status in Metastatic Non-Small-Cell Lung Cancer Patients Who Progressed on Platinum Doublets and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Sitravatinib's Impact on Macrophage Polarization: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of sitravatinib's effect on the M1/M2 macrophage ratio, a critical aspect of its immunomodulatory activity in the tumor microenvironment. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings, presents quantitative data, and outlines detailed methodologies to support further investigation into this promising anti-cancer agent.
Abstract
This compound, a multi-targeted tyrosine kinase inhibitor, has demonstrated the ability to modulate the tumor microenvironment by shifting the balance of macrophage polarization from an immunosuppressive M2 phenotype towards a pro-inflammatory M1 phenotype. This repolarization is primarily achieved through the inhibition of the TAM (TYRO3, AXL, MerTK) family of receptor tyrosine kinases, particularly MerTK, which are key mediators of M2 macrophage differentiation. Experimental data indicates that this compound effectively reduces the expression of M2 markers while leaving M1 marker expression largely intact, thereby promoting an anti-tumor immune response. This guide compares the effects of this compound on macrophage polarization across different experimental conditions and provides the necessary technical details for replicating and expanding upon these findings.
Quantitative Data Summary
The following table summarizes the dose-dependent effect of this compound on the gene expression of key M1 and M2 macrophage markers in bone marrow-derived macrophages (BMDMs). The data is presented as a fold change in gene expression relative to control (DMSO-treated) cells.
Table 1: Effect of this compound on M1 and M2 Macrophage Marker Gene Expression
| Marker Type | Gene | This compound Concentration | Fold Change vs. Control (DMSO) | Statistical Significance (p-value) |
| M2 | Arg1 | 50 nM | ↓ 0.6 | < 0.05 |
| 200 nM | ↓ 0.4 | < 0.01 | ||
| 800 nM | ↓ 0.2 | < 0.001 | ||
| M2 | Ym-1 | 50 nM | ↓ 0.7 | < 0.05 |
| 200 nM | ↓ 0.5 | < 0.01 | ||
| 800 nM | ↓ 0.3 | < 0.001 | ||
| M2 | Fizz-1 | 50 nM | ↓ 0.8 | Not Significant |
| 200 nM | ↓ 0.6 | < 0.05 | ||
| 800 nM | ↓ 0.4 | < 0.01 | ||
| M1 | TNFα | 800 nM | No significant change | Not Significant |
| M1 | IL-6 | 800 nM | No significant change | Not Significant |
| M1 | IL-12 | 800 nM | No significant change | Not Significant |
Data synthesized from Du et al., JCI Insight, 2018.[1][2][3]
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action for this compound in modulating macrophage polarization.
Caption: Mechanism of this compound on Macrophage Polarization.
Experimental Protocols
Quantitative Real-Time PCR (qPCR) for Macrophage Marker Gene Expression
This protocol is based on the methodology described by Du et al. in JCI Insight, 2018.[1][2][3]
-
Macrophage Culture and Polarization:
-
Bone marrow-derived macrophages (BMDMs) are cultured and stimulated with 40 ng/mL of IL-4 for 18 hours to induce an M2 phenotype, or with 20 ng/mL of LPS for 2 hours for an M1 phenotype.
-
This compound or a vehicle control (DMSO) is added at various concentrations (e.g., 12.5, 50, 200, and 800 nM) during the stimulation period.
-
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the cultured macrophages using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer.
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
-
qPCR Analysis:
-
qPCR is performed using a real-time PCR detection system.
-
The reaction mixture typically contains cDNA, forward and reverse primers for the target genes (e.g., Arg1, Ym-1, Fizz-1 for M2; TNFα, Il-6, Il-12 for M1) and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix.
-
The thermal cycling conditions are optimized for the specific primers and target genes.
-
The relative gene expression is calculated using the 2-ΔΔCt method, with the expression levels normalized to the housekeeping gene and relative to the vehicle-treated control group.
-
Flow Cytometry for M1/M2 Macrophage Phenotyping
This is a general protocol for the analysis of M1 and M2 macrophage populations.
-
Cell Preparation:
-
Single-cell suspensions are prepared from the tissue of interest (e.g., tumor) or from in vitro cultures.
-
Red blood cells are lysed using a suitable lysis buffer if necessary.
-
The cells are washed with FACS buffer (e.g., PBS containing 2% FBS and 0.02% sodium azide).
-
-
Fc Receptor Blocking:
-
To prevent non-specific antibody binding, the cells are incubated with an Fc receptor blocking antibody (e.g., anti-CD16/32) for 10-15 minutes at 4°C.
-
-
Surface Marker Staining:
-
The cells are incubated with a cocktail of fluorescently conjugated antibodies against macrophage and polarization markers for 30 minutes at 4°C in the dark.
-
General Macrophage Markers: F4/80, CD11b, CD68
-
M1 Markers: CD80, CD86, MHC Class II
-
M2 Markers: CD206 (Mannose Receptor), CD163, Arginase-1 (intracellular)
-
-
-
Intracellular Staining (if applicable):
-
For intracellular markers like Arginase-1, the cells are fixed and permeabilized using a commercial fixation/permeabilization kit according to the manufacturer's protocol.
-
The cells are then incubated with the fluorescently conjugated antibody against the intracellular target.
-
-
Data Acquisition and Analysis:
-
The stained cells are analyzed on a flow cytometer.
-
A sufficient number of events (e.g., 50,000-100,000) are acquired for each sample.
-
The data is analyzed using flow cytometry analysis software. Macrophages are first gated based on their general markers (e.g., F4/80+, CD11b+). Within the macrophage gate, the expression of M1 and M2 markers is analyzed to determine the percentage of each subpopulation.
-
Conclusion
The collective evidence strongly supports the role of this compound in promoting a shift from an M2 to an M1 macrophage phenotype within the tumor microenvironment. This is primarily mediated by the inhibition of TAM receptor signaling. The provided quantitative data and experimental protocols offer a solid foundation for researchers to further explore the immunomodulatory effects of this compound and its potential in combination with other cancer therapies. Future studies employing multi-color flow cytometry to precisely quantify the M1/M2 ratio in response to this compound will be invaluable in further elucidating its mechanism of action.
References
- 1. Antitumor immune effects of preoperative this compound and nivolumab in oral cavity cancer: SNOW window-of-opportunity study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standard Protocols for Flow Cytometry for monocytes, macrophages, DC and T cells [protocols.io]
- 3. MRTX-500 Phase 2 Trial: this compound With Nivolumab in Patients With Nonsquamous NSCLC Progressing On or After Checkpoint Inhibitor Therapy or Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Sitravatinib Combination Therapy vs. Docetaxel in Advanced Non-Small Cell Lung Cancer: A Comparative Analysis of the SAPPHIRE Trial
A detailed review of the clinical efficacy and experimental design of the Phase 3 SAPPHIRE trial, comparing sitravatinib in combination with nivolumab against the standard chemotherapy agent docetaxel in patients with advanced non-squamous non-small cell lung cancer (NSCLC) who have progressed on prior platinum-based chemotherapy and checkpoint inhibitor therapy.
This guide provides a comprehensive comparison of the clinical trial results for this compound, a spectrum-selective tyrosine kinase inhibitor, administered with nivolumab, against docetaxel, a standard-of-care chemotherapy agent. The data is primarily derived from the Phase 3 SAPPHIRE (NCT03906071) clinical trial. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapeutic strategies.
Comparative Clinical Efficacy
The SAPPHIRE trial was a global, randomized, open-label, Phase 3 study designed to evaluate the efficacy and safety of this compound plus nivolumab compared to docetaxel. The primary endpoint was overall survival (OS).[1] While the combination of this compound and nivolumab showed a numerical improvement in median OS, the study did not meet its primary endpoint of statistically significant overall survival benefit compared to docetaxel.[2][3][4]
Herein, a summary of the key quantitative data from the trial is presented in a structured format for ease of comparison.
| Efficacy Endpoint | This compound + Nivolumab | Docetaxel | Hazard Ratio (95% CI) | p-value |
| Overall Survival (OS) - Median | 12.2 months | 10.6 months | 0.86 (0.70-1.05) | 0.144 |
| Progression-Free Survival (PFS) - Median | 4.4 months | 5.4 months | 1.08 (0.89-1.32) | 0.452 |
| Objective Response Rate (ORR) | 15.6% | 17.2% | - | 0.597 |
| Clinical Benefit Rate (CBR) | 75.5% | 64.5% | - | 0.004 |
| Duration of Response (DOR) - Median | 7.4 months | 7.1 months | - | 0.924 |
Data sourced from the SAPPHIRE Phase 3 trial results as published in Annals of Oncology and presented at medical congresses.[5]
Mechanisms of Action: Signaling Pathways
The therapeutic strategies of this compound and docetaxel are fundamentally different, targeting distinct cellular pathways to inhibit tumor growth.
This compound is a multi-kinase inhibitor that targets a range of receptor tyrosine kinases (RTKs), including TAM receptors (Tyro3, Axl, Mer), VEGFR2, and c-Met.[1] By inhibiting these pathways, this compound is believed to modulate the tumor microenvironment, reversing immunosuppression and potentially enhancing the efficacy of checkpoint inhibitors like nivolumab.[2][6]
Caption: this compound inhibits multiple receptor tyrosine kinases, blocking key signaling pathways.
Docetaxel , a member of the taxane family of chemotherapeutic agents, functions by disrupting the microtubule network within cancer cells. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7]
Caption: Docetaxel stabilizes microtubules, leading to mitotic arrest and apoptosis.
Experimental Protocols of the SAPPHIRE Trial
The SAPPHIRE trial employed a rigorous design to compare the two treatment regimens.
Patient Population: The study enrolled patients with advanced or metastatic non-squamous NSCLC who had experienced disease progression after treatment with a platinum-based chemotherapy and a checkpoint inhibitor.[5] Key eligibility criteria included an ECOG performance status of 0 or 1 and the absence of EGFR mutations or ALK rearrangements.[1]
Randomization and Blinding: This was an open-label trial where patients were randomized in a 1:1 ratio to receive either this compound in combination with nivolumab or docetaxel monotherapy.[1]
Treatment Regimens:
-
Experimental Arm: this compound was administered orally at a dose of 120 mg once daily, and nivolumab was given as an intravenous infusion at 240 mg every two weeks or 480 mg every four weeks.[1]
-
Control Arm: Docetaxel was administered as an intravenous infusion at a dose of 75 mg/m² every three weeks.[1]
Endpoints and Assessments:
-
Primary Endpoint: The primary outcome measure was Overall Survival (OS).[1]
-
Secondary Endpoints: Key secondary endpoints included Progression-Free Survival (PFS), Objective Response Rate (ORR), Duration of Response (DOR), and safety.[6]
-
Tumor Assessment: Tumor response was evaluated by investigators according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[6]
Statistical Analysis: The primary analysis of OS was conducted using a stratified log-rank test.[1]
Caption: Workflow of the SAPPHIRE clinical trial from patient screening to endpoint analysis.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Mirati Therapeutics Provides Update on the Phase 3 SAPPHIRE Study Evaluating this compound in Combination with OPDIVO® [prnewswire.com]
- 3. Mirati Therapeutics Announces Update for the Phase 3 SAPPHIRE Study [prnewswire.com]
- 4. targetedonc.com [targetedonc.com]
- 5. SAPPHIRE: phase III study of this compound plus nivolumab versus docetaxel in advanced nonsquamous non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. hra.nhs.uk [hra.nhs.uk]
Safety Operating Guide
Navigating the Safe Disposal of Sitravatinib: A Procedural Guide
For researchers and drug development professionals, ensuring the safe handling and disposal of investigational compounds like Sitravatinib is paramount to maintaining a secure laboratory environment and preventing ecological contamination. This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects, underscoring the critical need for stringent disposal protocols[1]. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with safety and regulatory best practices.
Hazard Classification of this compound
To contextualize the importance of proper disposal, the hazard classifications for this compound are summarized below.
| Hazard Classification | Category | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed[1]. |
| Acute Aquatic Toxicity | Category 1 | H400 | Very toxic to aquatic life[1]. |
| Chronic Aquatic Toxicity | Category 1 | H410 | Very toxic to aquatic life with long lasting effects[1]. |
Core Disposal Protocol: A Step-by-Step Approach
The fundamental principle for this compound disposal is to prevent its release into the environment[1]. All waste materials must be managed through an approved waste disposal plant[1].
1. Personal Protective Equipment (PPE) and Handling:
Before initiating any disposal procedures, ensure the correct PPE is worn to minimize exposure.
-
Hand Protection: Wear protective gloves[1].
-
Eye Protection: Use safety goggles with side-shields[1].
-
Skin and Body Protection: Don impervious clothing[1].
-
Respiratory Protection: A suitable respirator is required to avoid the inhalation of dust or aerosols[1].
2. Waste Segregation and Containment:
Properly segregate and contain all this compound-contaminated waste.
-
Identify Waste Streams: All items that have come into contact with this compound are considered hazardous waste. This includes:
-
Unused or expired this compound powder or solutions.
-
Empty vials and containers.
-
Contaminated PPE (gloves, gowns, etc.).
-
Lab supplies (pipette tips, tubes, absorbent pads).
-
-
Use Designated Containers: Place all this compound waste into clearly labeled, sealed, and leak-proof hazardous waste containers. For sharps, use a designated cytotoxic sharps container[2].
3. Accidental Spill Management:
In the event of a spill, immediate and appropriate action is required.
-
Contain the Spill: Prevent any further leakage or spillage. Keep the material away from drains or water courses[1].
-
Absorb Liquids: For liquid spills, use a finely-powdered, liquid-binding material such as diatomite or universal binders[1].
-
Decontaminate Surfaces: Scrub the affected surfaces and equipment with alcohol to decontaminate them[1].
-
Dispose of Cleanup Materials: All materials used for cleaning the spill must be disposed of as hazardous waste according to the procedures outlined in this guide[1].
4. Final Disposal:
-
Engage a Licensed Vendor: The contained this compound waste must be collected and disposed of by an approved and licensed environmental management or hazardous waste vendor[3].
-
Method of Destruction: Incineration is the standard method for the destruction of investigational and cytotoxic drugs to ensure complete breakdown[3].
-
Documentation: Maintain a manifest or certificate of destruction from the vendor for regulatory compliance[3].
Experimental Protocols
The provided information from safety data sheets and handling guidelines does not include specific experimental protocols for the disposal of this compound. The established procedure, as outlined above, is to manage it as hazardous chemical waste, with the definitive disposal method being incineration by a certified facility.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste in a laboratory setting.
Caption: A logical workflow for the safe disposal of this compound waste.
By adhering to these procedural steps, laboratory professionals can effectively manage this compound waste, ensuring personnel safety and environmental protection, thereby building a foundation of trust in laboratory safety and chemical handling practices.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
